molecular formula C9H6INO2 B3089264 5-Iodo-1H-indole-3-carboxylic acid CAS No. 1190847-04-1

5-Iodo-1H-indole-3-carboxylic acid

Cat. No.: B3089264
CAS No.: 1190847-04-1
M. Wt: 287.05 g/mol
InChI Key: ALHAYYZMAAKVSE-UHFFFAOYSA-N
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Description

5-Iodo-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAYYZMAAKVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Dynamics and Solvent Selection for 5-Iodo-1H-indole-3-carboxylic Acid in Organic Media: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847-04-1) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical drug development and materials science. The C5-iodine atom serves as a privileged electrophilic handle for palladium-catalyzed cross-coupling reactions[1], while the indole-3-carboxylic acid core provides critical hydrogen-bonding motifs for target engagement[2]. However, the convergence of a lipophilic halogen, a rigid planar aromatic system, and a polar carboxylic acid creates complex solubility behaviors.

This technical guide dissects the physicochemical causality behind the solubility of 5-Iodo-1H-indole-3-carboxylic acid in organic solvents, provides a self-validating protocol for thermodynamic solubility determination, and outlines strategic solvent selection for downstream applications.

Physicochemical Architecture & Solubility Causality

Solubility is fundamentally a thermodynamic competition between the energy required to disrupt the solid-state crystal lattice and the stabilization energy provided by solvent-solute interactions. For 5-Iodo-1H-indole-3-carboxylic acid, three distinct structural features dictate its solvation mechanics:

  • The C3 Carboxylic Acid (H-Bonding & Dimerization): The carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. In non-polar or moderately polar aprotic solvents (e.g., Dichloromethane, Hexane), carboxylic acids spontaneously form highly stable hydrogen-bonded dimers. Solvents that cannot outcompete this dimerization energy will yield exceptionally poor solubility.

  • The Indole N-H (Secondary Donor): The planar 10

    
    -electron aromatic system features an N-H group that acts as a weak acid and a secondary hydrogen bond donor[2]. Solvents with high hydrogen-bond basicity (e.g., DMSO, DMF) are required to fully solvate this moiety.
    
  • The C5 Iodine (Lipophilicity & Polarizability): The introduction of the heavy iodine atom significantly increases the molecular weight (287.05 g/mol ) and lipophilicity (XLogP3 ~ 2.6)[3]. While it decreases solubility in highly polar protic solvents (like water) compared to the non-iodinated parent compound, iodine's large, polarizable electron cloud interacts favorably with solvents possessing high dielectric constants or aromaticity via dispersion forces.

Table 1: Key Physicochemical Properties
PropertyValueMechanistic Implication for Solvation
Molecular Weight 287.05 g/mol High MW increases the lattice energy, generally reducing solubility across all solvents.
XLogP3 2.6[3]Indicates moderate-to-high lipophilicity; favors organic solvents over aqueous media.
H-Bond Donors 2 (N-H, O-H)[3]Requires solvents with strong H-bond acceptor capacity (e.g., S=O, C=O, or ether oxygens).
H-Bond Acceptors 2 (C=O, -OH)[3]Can interact with protic solvents (Alcohols), though lipophilic bulk limits capacity.
pKa (Predicted) ~3.9[4]Can be deprotonated by organic bases (e.g., DIPEA) to form highly soluble organic salts.

Empirical Solubility Matrix in Organic Solvents

Based on the physicochemical profile and empirical data from the parent compound (Indole-3-carboxylic acid)[5], the solubility of the 5-iodo derivative in organic solvents can be categorized by solvent class.

Table 2: Expected Solubility Profile in Standard Organic Solvents
Solvent ClassSolventDielectric Constant (

)
Estimated SolubilitySolvation Rationale
Polar Aprotic DMSO46.7High (>30 mg/mL)The S=O bond acts as a powerful H-bond acceptor, entirely disrupting COOH dimers. High

stabilizes the polarizable iodine[5].
Polar Aprotic DMF36.7High (>30 mg/mL)Similar to DMSO; excellent solvation of the planar aromatic system and disruption of lattice H-bonds[5].
Polar Protic Ethanol / Methanol24.5 / 32.7Moderate (1-10 mg/mL)Protic H-bonding competes with the crystal lattice, but the lipophilic iodine bulk limits maximum capacity[5].
Medium Polar Ethyl Acetate / THF6.0 / 7.5Moderate Good H-bond acceptors for the indole N-H and carboxylic O-H; favors the lipophilic core[6].
Non-Polar Halogenated Dichloromethane8.9Low (<1 mg/mL)Cannot effectively disrupt carboxylic acid dimers; relies purely on weak dispersion forces[6].

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 5-Iodo-1H-indole-3-carboxylic acid for critical assays, kinetic solubility (solvent shifting) is insufficient due to the risk of supersaturation. The following Shake-Flask Method is designed as a self-validating system to ensure true thermodynamic equilibrium is reached without solid-state alteration.

Rationale & Causality:
  • Why Centrifugation over Filtration? Lipophilic compounds (LogP > 2.5) frequently adsorb onto the polymer matrices of syringe filters (e.g., PTFE or Nylon), leading to artificially low solubility readings. High-speed centrifugation eliminates this variable.

  • Why the 24h/48h Delta Check? Dissolution is a kinetic process. Measuring at two time points ensures the system has plateaued (thermodynamic equilibrium) rather than just slowing down.

  • Why PXRD on the Pellet? Solvents like DMSO or Methanol can form co-crystals or solvates with the API, changing the crystal lattice energy and altering the "true" solubility of the original polymorph.

Step-by-Step Methodology:
  • Preparation: Add 50 mg of 5-Iodo-1H-indole-3-carboxylic acid to a 2 mL amber microcentrifuge tube (amber prevents light-induced oxidation of the indole core[2]).

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO or EtOAc). Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.

  • Isothermal Equilibration: Place the tubes in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 RPM.

  • Validation Check 1 (Equilibrium): At

    
     hours, extract a 50 µL aliquot. At 
    
    
    
    hours, extract a second 50 µL aliquot.
  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (

    
     ~ 213 nm or 281 nm)[5].
    
    • Self-Validation: Compare the 24h and 48h concentrations. If the difference (

      
      ) is < 5%, thermodynamic equilibrium is confirmed.
      
  • Validation Check 2 (Solid-State Integrity): Decant the remaining solvent from the 48h tube, gently dry the residual solid pellet under a nitrogen stream, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the absence of solvate formation.

G A Excess Solid 5-Iodo-1H-indole-3-carboxylic acid B Add Target Organic Solvent (e.g., DMSO, EtOAc) A->B C Isothermal Shaking (25.0 ± 0.1 °C) B->C D Validation Check 1: Sample at 24h & 48h (Δ < 5% confirms equilibrium) C->D E Phase Separation (Centrifugation at 10,000 x g) D->E Equilibrium Reached F HPLC-UV Quantification (λmax ~ 213, 281 nm) E->F Supernatant G Validation Check 2: PXRD on Residual Solid (Checks for solvate formation) E->G Pellet H Validated Thermodynamic Solubility Value F->H G->H Polymorph Stable

Fig 1. Self-validating thermodynamic solubility workflow ensuring equilibrium and solid-state stability.

Strategic Solvent Selection for Downstream Applications

The choice of solvent must be reverse-engineered from the ultimate application of the compound.

Chemical Synthesis (Cross-Coupling)

The C5-iodo substituent is an excellent electrophilic partner for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling reactions[1].

  • Optimal Solvents: DMF or THF.

  • Causality: Both solvents provide high solubility for the starting material, are aprotic (preventing unwanted protonation of organometallic intermediates), and coordinate well with transition metal catalysts. If base is required (e.g.,

    
    ), the addition of water to THF (e.g., 4:1 THF:H2O) will dissolve the inorganic base while the deprotonated indole-3-carboxylate remains highly soluble in the mixed system.
    
In Vitro Biological Assays

For screening against targets, compounds are typically dosed from concentrated organic stocks.

  • Optimal Solvent: DMSO.

  • Causality: DMSO allows for the creation of highly concentrated stock solutions (up to 30-50 mM)[5]. However, when diluting this stock into aqueous assay buffers (e.g., PBS), the highly lipophilic C5-iodine creates a severe risk of "crashing out" (precipitation).

  • Mitigation: To prevent false negatives in bioassays caused by precipitation, the final DMSO concentration in the aqueous buffer must be kept

    
    , and the solution should be monitored via nephelometry (light scattering) to ensure the compound remains in solution.
    

G Start Downstream Application Bio In Vitro Biological Assays Start->Bio Syn Pd-Catalyzed Cross-Coupling Start->Syn Bio_Solv Primary Solvent: DMSO (High H-bond acceptance) Bio->Bio_Solv Syn_Solv Primary Solvent: DMF or THF (Aprotic, Catalyst compatible) Syn->Syn_Solv Bio_Dil Aqueous Dilution (Risk: C5-Iodine precipitation) Bio_Solv->Bio_Dil Syn_React C5-Iodine Activation (Suzuki/Sonogashira) Syn_Solv->Syn_React

Fig 2. Decision matrix for solvent selection based on downstream application requirements.

References

  • AA Blocks. 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid Technical Information. Available at: [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • BioCrick. 1H-Indole-3-carboxylic acid | CAS:771-50-6 Solubility Data. Available at: [Link]

Sources

5-Iodo-1H-indole-3-carboxylic Acid: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-1H-indole-3-carboxylic acid is a highly specialized, privileged heterocyclic building block utilized extensively in advanced medicinal chemistry and drug discovery. Characterized by its dual functionalization—a bulky, lipophilic iodine atom at the C5 position and a reactive carboxylic acid at the C3 position—this compound serves as a critical intermediate. It is primarily deployed in the synthesis of novel bis-indolic derivatives to combat multidrug-resistant bacterial strains and in the development of selective bispyridyl carboxamides targeting central nervous system (CNS) and metabolic pathways.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its mechanistic role in modern pharmacology.

Physicochemical Profiling & Structural Causality

The pharmacological utility of 5-Iodo-1H-indole-3-carboxylic acid is directly dictated by its structural parameters. The indole core mimics endogenous signaling molecules (e.g., serotonin), allowing it to naturally intercalate into the hydrophobic pockets of various receptors and transporter proteins.

The addition of the C5-iodine atom significantly increases the molecule's lipophilicity, yielding an 1[1]. This enhanced lipophilicity is mechanistically crucial for penetrating the thick peptidoglycan layers of Gram-positive bacteria and crossing the blood-brain barrier (BBB) in CNS applications. Furthermore, the C3-carboxylic acid acts as a versatile synthetic handle for amidation while serving as a critical hydrogen bond donor/acceptor in pharmacophore models.

Quantitative Data Summary
PropertyValueStructural/Functional Implication
Chemical Name 5-Iodo-1H-indole-3-carboxylic acidCore scaffold for targeted drug synthesis.
CAS Number 2[2]Unique identifier for regulatory tracking.
Molecular Formula C9H6INO2[1]Defines atomic composition and stoichiometry.
Molecular Weight 1[1]Optimal size for fragment-based drug design.
MDL Number MFCD15474905[1]Database cross-referencing identifier.
SMILES IC=1C=C2C(=CNC2=CC1)C(=O)O[1]Computational modeling input string.
XLogP3 2.6[1]Indicates high membrane permeability.

Chemical Synthesis & Validation Workflow

Direct carboxylation of the electron-rich indole ring with CO₂ is thermodynamically unfavorable and often leads to poor yields or unselective substitution. To bypass this, a highly efficient two-step sequence is employed: regioselective acylation followed by a haloform-type cleavage[3].

Synthesis Start 5-Iodoindole Step1 Acylation (Trifluoroacetic anhydride, DMF, 0°C) Start->Step1 Electrophilic Aromatic Substitution at C3 Intermediate 1-(5-Iodo-1H-indol-3-yl)- 2,2,2-trifluoroethanone Step1->Intermediate Step2 Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Step2 Cleavage of Trifluoromethyl Ketone Product 5-Iodo-1H-indole- 3-carboxylic acid Step2->Product

Fig 1: Step-by-step synthetic workflow of 5-Iodo-1H-indole-3-carboxylic acid.

Step-by-Step Methodology: Synthesis of 5-Iodo-1H-indole-3-carboxylic acid

Phase 1: Regioselective Acylation

  • Causality: The C3 position of the indole ring possesses the highest HOMO coefficient, making it the primary site for electrophilic attack. Trifluoroacetic anhydride (TFAA) is selected because it generates a highly reactive electrophile capable of overcoming the deactivating electronic pull of the C5-iodine atom.

  • Procedure:

    • Dissolve 5-iodoindole in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Cool the solution to 0°C to control the exothermic reaction and prevent polymerization.

    • Dropwise add 1.1 equivalents of TFAA. Stir for 1 hour at room temperature[3].

  • Self-Validation (QC): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material spot and the emergence of a lower-Rf spot confirms the formation of the intermediate,4[4].

Phase 2: Haloform-Type Cleavage

  • Causality: The strongly electron-withdrawing trifluoromethyl group activates the adjacent carbonyl carbon. Upon introduction of a strong base (NaOH), hydroxide nucleophilically attacks the carbonyl, leading to the expulsion of the stable trifluoromethyl anion (which protonates to fluoroform gas) and leaving behind the carboxylate salt.

  • Procedure:

    • Suspend the intermediate in a 20% aqueous NaOH solution.

    • Reflux the mixture for 4 hours until the solution becomes homogenous.

    • Cool to 0°C and slowly acidify with 2M HCl to pH 2 to precipitate the free carboxylic acid.

    • Filter, wash with cold water, and dry under vacuum.

  • Self-Validation (QC): Conduct ¹H-NMR spectroscopy. The structural integrity is confirmed by the disappearance of the C3-proton singlet (~7.2 ppm) and the appearance of a broad, highly deshielded carboxylic acid -OH peak (>12.0 ppm). LC-MS should confirm the target mass of 287.05 m/z.

Pharmacological Application I: Reversing Antimicrobial Resistance

A major challenge in modern infectious disease management is the overexpression of the NorA efflux pump in Staphylococcus aureus, which actively expels fluoroquinolone antibiotics (like ciprofloxacin) from the bacterial cytosol, leading to multidrug resistance[4]. Bis-indolic compounds derived from 5-iodo-1H-indole-3-carboxylic acid have been identified as potent 5[5].

NorA_Mechanism Antibiotic Fluoroquinolone (e.g., Ciprofloxacin) Pump NorA Efflux Pump (S. aureus Membrane) Antibiotic->Pump Substrate Binding Accumulation Intracellular Antibiotic Accumulation Pump->Accumulation Efflux Prevented Inhibitor 5-Iodo-Indole Derivative (Efflux Inhibitor) Inhibitor->Pump Steric Blockade Death Bacterial Cell Death (Restored Efficacy) Accumulation->Death

Fig 2: Mechanism of NorA efflux pump inhibition by 5-iodo-indole derivatives.

Step-by-Step Methodology: Minimum Bactericidal Concentration (MBC) Assay

To validate the efficacy of these derivatives, a macro-method MBC assay is utilized to quantify the restoration of antibiotic lethality[6].

  • Causality: Determining the Minimum Inhibitory Concentration (MIC) only proves growth stasis. The MBC assay is required to prove actual bacterial cell death, confirming that the intracellular accumulation of the antibiotic has reached lethal thresholds due to complete NorA pump blockade.

  • Procedure:

    • Inoculum Standardization: Prepare a primary bacterial inoculum of NorA-overexpressing S. aureus in Mueller Hinton broth, standardized to exactly

      
       CFU/mL[6]. Causality: Strict standardization ensures reproducible drug-to-target stoichiometry.
      
    • Serial Dilution: In sterile test tubes, add the 5-iodo-indole derivative at twofold serial concentrations (ranging from 0.25 to 64 mg/L) alongside a fixed, sub-lethal concentration of ciprofloxacin[6].

    • Incubation: Incubate the tubes at 37°C for 18–24 hours.

    • Plating: Identify the lowest concentration tube showing no visible turbidity. Plate 100 µL from this clear tube onto drug-free agar plates and incubate for an additional 24 hours.

  • Self-Validation (QC): The assay is self-validating through the plating step. If colonies form on the agar, the effect was merely bacteriostatic (growth paused). If no colonies form (a 99.9% kill rate), the effect is definitively bactericidal, proving successful NorA inhibition and restored ciprofloxacin lethality.

Pharmacological Application II: Neuro-Metabolic Regulation

Beyond antimicrobials, 5-iodo-1H-indole-3-carboxylic acid is a critical precursor for synthesizing7[7]. These compounds act as highly selective agonists for the 5-HT2c receptor , a G-protein coupled receptor (GPCR) expressed in the hypothalamus.

Activation of the 5-HT2c receptor is clinically validated to suppress appetite (treating obesity) and regulate CNS disorders such as depression and anxiety[8]. The bulky bispyridyl carboxamide group, combined with the C5-iodine, forces the molecule into a specific conformational pose that selectively activates 5-HT2c over the closely related 5-HT2a/2b receptors, thereby minimizing adverse cardiovascular effects[7].

HT2c_Pathway Ligand 5-Iodo-Indole Derivative (Agonist) Receptor 5-HT2c Receptor (GPCR) Ligand->Receptor High Affinity Binding Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC Calcium Intracellular Ca2+ Release & PKC Activation PLC->Calcium Outcome Appetite Suppression & CNS Regulation Calcium->Outcome

Fig 3: 5-HT2c receptor activation pathway by 5-iodo-indole derivatives.

References

  • AA Blocks: 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid URL: [Link]

  • Google Patents (WO2011089201A1 / US20120184592A1)
  • Google Patents (WO2009125923A2)
  • Google Patents (US20120184592A1)
  • Google Patents (US20120184592A1)
  • Google Patents (US20120184592A1):Determination of the Minimum Bactericidal Concentration (MBC)
  • Google Patents (WO2009125923A2)

Sources

The Strategic Role of 5-Iodoindole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

The indole nucleus, widely recognized as a "privileged scaffold," is a cornerstone of rational drug design due to its ability to mimic endogenous biological signaling molecules (e.g., serotonin, tryptophan). Within the broad library of substituted indoles, 5-iodoindole (CAS 16066-91-4) has emerged as an exceptionally versatile building block [1]. The strategic placement of an iodine atom at the C-5 position offers dual advantages: it acts as a superior handle for transition metal-catalyzed cross-couplings due to optimal bond dissociation energies, and it significantly enhances target-binding affinity via halogen bonding and optimized lipophilicity in pharmacological applications [2].

This technical guide dissects the mechanistic causality behind the efficacy of 5-iodoindole, synthesizes recent quantitative data on its biological profiles, and provides authoritative, self-validating synthetic protocols for its integration into novel drug pipelines.

Mechanistic Pharmacology: The C-5 Iodine Advantage

The substitution of an indole core with an iodine atom fundamentally alters its stereoelectronic profile. The high polarizability and large atomic radius of iodine create a pronounced


-hole—an electrophilic region on the halogen atom that forms robust non-covalent interactions (halogen bonds) with nucleophilic residues (e.g., carbonyl oxygens, sulfur atoms) within enzymatic binding pockets.
Anti-Infective and Nematocidal Pathways

Recent in vivo studies have demonstrated that 5-iodoindole possesses potent broad-spectrum activity against persistent bacterial biofilms, fungal pathogens, and parasitic nematodes[1, 2, 3].

  • Bacterial Biofilm Eradication: 5-Iodoindole disrupts quorum sensing in Pseudomonas aeruginosa and Escherichia coli. By interfering with intercellular signaling, the scaffold prevents the architectural maturation of biofilms and eradicates persister cells that typically survive standard antibiotic treatments [1, 3].

  • Antifungal Efficacy: Against azole-resistant Candida albicans, the iodo-substitution increases intracellular reactive oxygen species (ROS) generation and inhibits the yeast-to-hyphae morphological transition [3].

  • Mitochondrial Complex II Inhibition in Nematodes: In parasitic models such as Caenorhabditis elegans, 5-aryl-1H-indoles derived from 5-iodoindole act as metabolic disruptors. They severely reduce chitinase activity (a critical enzyme for nematode hatching and vitality) and inhibit mitochondrial complex II, leading to targeted apoptosis [2].

Biological_Pathway n1 5-Iodoindole Scaffold n2 Enhanced Lipophilicity (Membrane Penetration) n1->n2 n3 Halogen Bonding (Protein Target Binding) n1->n3 n4 Quorum Sensing Interference n2->n4 n5 Mitochondrial Complex II Inhibition n3->n5 n6 Biofilm Eradication (Pseudomonas/Candida) n4->n6 n7 Chitinase Reduction & Nematode Apoptosis n5->n7

Fig 1. Mechanistic signaling and inhibition pathways mediated by the 5-iodoindole scaffold.

Quantitative Biological Efficacy

The insertion of iodine dramatically shifts the minimum inhibitory concentrations (MIC) compared to an unsubstituted backbone. Table 1 summarizes these quantitative differences.

Table 1: Antimicrobial & Nematocidal Efficacy of Indole Scaffolds

CompoundBiological TargetActivity MetricPrimary Mechanism of Action
Indole (Unsubstituted) Candida albicans (DAY185)MIC = 750 μg/mLBaseline reversible enzyme binding
5-Iodoindole Candida albicans (DAY185)MIC = 75 μg/mLROS generation / Halogen bonding
5-Iodoindole Pseudomonas aeruginosaBiofilm EradicationSignaling/Quorum sensing interference
5-Aryl-1H-indoles Caenorhabditis elegansChitinase DropMitochondrial Complex II inhibition

Synthetic Versatility: Why the C-I Bond Matters

In synthetic medicinal chemistry, 5-iodoindole is vastly superior to its bromo- or chloro-analogs for complex late-stage functionalization. The Carbon-Iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol). This thermodynamic reality means that the oxidative addition step in Palladium(0) or Copper(I) catalytic cycles occurs much faster and under milder thermal conditions. Consequently, medicinal chemists can avoid harsh reaction conditions that might lead to the decomposition or unwanted polymerization of the electron-rich pyrrole ring [6].

Protocol 1: Copper-Catalyzed Synthesis of 5-Iodoindole (Halogen Exchange)

When high-purity 5-iodoindole is not commercially viable, it can be synthesized via a highly efficient Buchwald-type copper-catalyzed halogen exchange from 5-bromoindole [4].

Scientific Causality: The use of an aliphatic diamine ligand (N,N'-dimethyl-1,2-cyclohexanediamine) stabilizes the Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), thus driving the equilibrium toward the iodinated product through a massive excess of NaI.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add CuI (5.0 mol%), 5-bromoindole (1.00 mmol), and NaI (2.00 mmol).

  • Atmospheric Control (Critical Check): Evacuate the vessel and backfill with high-purity argon. Repeat this cycle three times. Validation: The presence of oxygen will aggressively oxidize the Cu(I) catalyst, stalling the reaction.

  • Ligand Addition: Under strict argon flow, inject N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and anhydrous dioxane (1.0 mL).

  • Reaction: Seal the tube with a PTFE valve and stir in a pre-heated oil bath at 110 °C for 22–24 hours.

  • Workup & Validation: Cool to room temperature, quench with 30% aqueous ammonia (5 mL) to complex the copper residues, and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry organic phases over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate 5-iodoindole.

Protocol 2: Sonogashira Cross-Coupling for Derivatization

The synthesis of 5-ethynyl-1H-indole from 5-iodoindole via Sonogashira coupling is a fundamental process in creating alkyne-linked biological probes or nucleoside analogs [5, 6].

Scientific Causality: The C-I bond’s high reactivity allows the Pd-catalyzed oxidative addition to occur at room temperature or mild heat. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which transmetalates the alkyne to the palladium complex. Triethylamine acts as both the base (to sequester the generated HI) and a transient ligand.

Step-by-Step Methodology:

  • Reagent Loading: To a thoroughly dried Schlenk flask under an inert nitrogen atmosphere, add 5-iodoindole (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Degassing (Critical Check): Add anhydrous, carefully degassed THF or DMF. Validation: Palladium(0) intermediates are hypersensitive to dissolved

    
    ; failure to sparge the solvent with inert gas will result in homo-coupling of the alkyne (Glaser coupling) instead of the desired cross-coupling.
    
  • Substrate & Base Addition: Add terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equiv.) and triethylamine (3.0 equiv.).

  • Monitoring: Stir at room temperature (or up to 50 °C if sluggish). Monitor continuously via LC-MS. Self-Validating Check: The disappearance of the

    
     243 peak (5-iodoindole) and the emergence of the coupled product mass validates successful transmetalation and reductive elimination.
    
  • Isolation: Filter through a Celite pad to remove precipitated amine hydroiodide salts and metal black, followed by chromatographic purification.

Sonogashira_Workflow w1 Schlenk Flask Prep (Argon Cycle x3) w2 Charge Reagents: 5-Iodoindole, Alkyne, Pd(0)/Cu(I) w1->w2 w3 Add Degassed Solvent & Amine Base w2->w3 w4 Reaction Execution (Inert Atmosphere) w3->w4 w5 QC Verification (LC-MS / TLC) w4->w5 w6 Workup & Chromatography w5->w6

Fig 2. Optimized Sonogashira cross-coupling workflow for 5-iodoindole derivatization.

Conclusion

The 5-iodoindole scaffold transcends its status as a simple heterocyclic building block. Through the precision lens of molecular electronics, the C-5 iodine substitution acts as a powerful lever for both synthetic derivatization and biological target engagement. Whether utilized as an electrophilic hub for complex C-C bond formation in pipeline synthesis or as a functional warhead disrupting microbial biofilms and parasitic metabolic pathways, 5-iodoindole remains indispensable to modern drug discovery. By adhering to stringently degassed, self-validating catalytic protocols, research teams can leverage this scaffold to push the boundaries of current medicinal chemistry.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance MDPI Molecules 1

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles ACS Publications 2

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species National Institutes of Health (NIH) 3

  • 5-IODOINDOLE | 16066-91-4 Synthesis Procedures ChemicalBook 4

  • Optimization of Catalyst Selection for Heterocycle Synthesis Benchchem Technical Support 5

  • Evaluation of the Base-Pairing Properties of 5-(5-Indolylethynyl) and 5-(5-Indolyl) University of Southern Denmark (SDU) 6

Sources

Introduction: The Critical Role of pKa in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa of 5-Iodo-1H-indole-3-carboxylic acid

5-Iodo-1H-indole-3-carboxylic acid is a member of the indole family, a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. The ionization state of a molecule, governed by its pKa value, is a fundamental physicochemical property that dictates its behavior in biological systems. For researchers and drug development professionals, a thorough understanding of the pKa of a lead compound like 5-Iodo-1H-indole-3-carboxylic acid is paramount. This parameter influences crucial pharmacokinetic and pharmacodynamic properties, including solubility, permeability, protein binding, and ultimately, therapeutic efficacy. This guide provides a comprehensive overview of the theoretical underpinnings, experimental determination, and computational prediction of the pKa of 5-Iodo-1H-indole-3-carboxylic acid.

Theoretical Principles Governing Acidity

The acidity of 5-Iodo-1H-indole-3-carboxylic acid is primarily determined by the ionization of the carboxylic acid group (-COOH). The pKa value is a measure of the tendency of this group to donate a proton. Several structural features of the molecule influence this acidity. The indole N-H proton is significantly less acidic, with a pKa around 17, and does not contribute to the acidic character in physiological pH ranges[1].

The key acidic proton is that of the carboxylic acid. For the parent compound, indole-3-carboxylic acid, a predicted pKa value is approximately 3.90 ± 0.10[2]. The introduction of an iodine atom at the 5-position of the indole ring is expected to modulate this value. The electron-withdrawing inductive effect of the halogen will likely increase the acidity (lower the pKa) of the carboxylic acid.

Structural Influences on Acidity

The acidity of 5-Iodo-1H-indole-3-carboxylic acid is a result of the interplay of electronic effects from its constituent parts.

cluster_0 5-Iodo-1H-indole-3-carboxylic acid cluster_1 Electronic Effects Molecule Structural Components Indole_Ring Indole_Ring Molecule->Indole_Ring Indole Nucleus COOH COOH Molecule->COOH Carboxylic Acid Iodine Iodine Molecule->Iodine Iodine Substituent Inductive Inductive Effect (-I) Acidity Overall Acidity (pKa) Inductive->Acidity Increases Acidity (Stabilizes Conjugate Base) Resonance Resonance Effect Resonance->Acidity Stabilizes Conjugate Base COOH->Resonance Iodine->Inductive

Caption: Electronic effects influencing the pKa of 5-Iodo-1H-indole-3-carboxylic acid.

Experimental Determination of pKa

For molecules with poor water solubility, such as many indole derivatives, potentiometric titration in a co-solvent system is a robust method for experimental pKa determination.[3][4]

Potentiometric Titration Protocol

This protocol outlines the determination of the pKa of 5-Iodo-1H-indole-3-carboxylic acid using a co-solvent system.

1. Preparation of Solutions:

  • Analyte Solution: Prepare a 1 mM solution of 5-Iodo-1H-indole-3-carboxylic acid in a suitable co-solvent mixture, such as an MDM-water mixture (Methanol:Dioxane:Acetonitrile in equal volumes, mixed with water) to ensure solubility.[3][4]

  • Titrants: Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Ionic Strength Adjustment: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength during the titration.[5][6]

2. Instrument Calibration:

  • Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[5][6]

3. Titration Procedure:

  • Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a reaction vessel equipped with a magnetic stirrer.

  • Add the KCl solution to maintain a constant ionic strength.

  • Immerse the calibrated pH electrode into the solution.

  • Purge the solution with nitrogen to remove dissolved carbon dioxide.[5]

  • Make the initial solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[5][6]

  • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[6]

4. Data Analysis:

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. At this point, pH = pKa.[5]

Experimental Workflow for pKa Determination

A Prepare 1mM Analyte Solution in Co-solvent C Acidify Analyte Solution (pH 1.8-2.0 with HCl) A->C B Calibrate pH Meter (pH 4, 7, 10) D Titrate with 0.1M NaOH B->D C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H A Build Structures: Acid and Conjugate Base B Gas-Phase Geometry Optimization (e.g., DFT/B3LYP) A->B C Calculate Solvation Free Energies (e.g., SMD model) B->C D Calculate Gibbs Free Energy of Deprotonation (ΔG) C->D E Calculate pKa from ΔG D->E

Caption: In silico workflow for pKa prediction.

Discussion and Expected Values

CompoundpKa ValueMethod
Indole-3-carboxylic acid~3.90 ± 0.10Predicted [2]
Benzoic Acid4.20Experimental
4-Iodobenzoic Acid4.06Experimental

The presence of the iodine atom at the 5-position of the indole ring is expected to have an electron-withdrawing inductive effect. This effect will stabilize the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value compared to the parent indole-3-carboxylic acid. Given the effect of iodine on benzoic acid, a pKa value for 5-Iodo-1H-indole-3-carboxylic acid in the range of 3.6 to 3.8 would be a reasonable starting hypothesis for experimental verification.

Conclusion

The pKa of 5-Iodo-1H-indole-3-carboxylic acid is a critical parameter for its development as a potential therapeutic agent. This guide has detailed the theoretical factors influencing its acidity, provided a robust experimental protocol for its determination using potentiometric titration in a co-solvent system, and outlined a common computational workflow for its prediction. By integrating these approaches, researchers can gain a comprehensive understanding of the ionization behavior of this and related compounds, facilitating the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances - Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Prediction of accurate pKa values of some α-substituted carboxylicacids with low cost of computational methods. Available at: [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. Available at: [Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • indole acidity. Available at: [Link]

  • Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Available at: [Link]

  • UV study of indole and 3-acetylindole in phosphoric and hydrochloric acid solutions. Available at: [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Available at: [Link]

  • Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed. Available at: [Link]

  • Divergent Electrochemical Synthesis of Indoles through pKa Regulation of Amides: Synthetic and Mechanistic Insights - PubMed. Available at: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles - ChemRxiv. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. Available at: [Link]

  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid - ResearchGate. Available at: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. Available at: [Link]

Sources

Thermodynamic Stability and Synthetic Dynamics of 5-Iodoindole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodoindole carboxylic acid derivatives are highly valued synthons in medicinal chemistry, serving as critical precursors for high-affinity receptor antagonists, antimicrobial agents, and radioligands. The strategic placement of a carboxylic acid group and a heavy iodine atom on the indole core creates a unique thermodynamic system. This whitepaper provides an in-depth analysis of the enthalpic stabilization, electronic distribution, and kinetic control required to synthesize and manipulate these compounds. By bridging theoretical thermodynamics with field-proven bench protocols, this guide serves as a comprehensive resource for drug development professionals.

Thermodynamic Foundations of Indole Carboxylates

Enthalpic Stabilization

The thermodynamic stability of indole derivatives is heavily influenced by the position and nature of their substituents. The introduction of a carboxyl group into the indole ring results in significant enthalpic stabilization due to extended π-conjugation between the pyrrole sub-ring and the carbonyl group. Calorimetric and computational studies at the G3(MP2) composite level reveal that the standard molar enthalpy of formation (


) in the gas phase for indole-2-carboxylic acid is highly exothermic, measured at -(223.6 ± 0.8) kJ·mol⁻¹ 1. This thermodynamic sink explains the high activation energy required for subsequent modifications, such as decarboxylation.
Electronic Impact of the 5-Iodo Substituent

The addition of an iodine atom at the C5 position introduces competing electronic effects. Iodine is a large, polarizable atom that exerts a strong inductive electron-withdrawing effect (-I) while providing minimal resonance donation (+R) due to poor orbital overlap with the aromatic carbon. Density Functional Theory (DFT) calculations utilizing the B3LYP functional demonstrate that 5-iodoindole derivatives maintain excellent thermal stability (resisting degradation up to 200°C) [[2]](). The iodine atom alters the HOMO-LUMO energy gap, enhancing the molecule's capacity for charge transfer and making it an ideal candidate for both photocatalysis and targeted protein binding via halogen bonding.

ThermoStability Core 5-Iodoindole Carboxylate Thermodynamic System Indole Indole Scaffold (Aromatic Resonance) Core->Indole Carboxyl Carboxyl Group (Enthalpic Stabilization) Core->Carboxyl Iodine 5-Iodo Substituent (Inductive Effects) Core->Iodine GasPhase Gas-Phase Enthalpy ΔfH°m ~ -223 kJ/mol Indole->GasPhase Carboxyl->GasPhase Lowers ΔfH°m Binding Target Affinity (Halogen Bonding) Iodine->Binding Enhances Affinity

Logical relationship of structural components contributing to thermodynamic stability.

Quantitative Thermodynamic Data Summary

To facilitate comparison, the thermodynamic parameters of key indole carboxylic acid derivatives are summarized below. The data highlights the baseline stability of the indole-carboxylate core before halogenation.

CompoundPhaseStandard Molar Enthalpy of Formation (

)
Computational / Experimental Method
Indole-2-carboxylic acid Gas-223.6 ± 0.8 kJ/molG3(MP2) / Combustion Calorimetry 3
Indole-3-carboxylic acid Gas-227.1 ± 1.1 kJ/molG3(MP2) / Sublimation Calorimetry 1
1-Methylindole-2-carboxylic acid Gas-223.7 ± 0.8 kJ/molG3(MP2) Composite Level 3
5-Iodoindole SolidN/A (Stable up to 200°C)B3LYP/DGDZVP (DFT) 2

Experimental Workflows & Kinetic Control

Regioselective Synthesis of 5-Iodoindole-2-Carboxylic Acid

Causality & Logic: Direct electrophilic halogenation of indole-2-carboxylic acid fails to yield the 5-iodo derivative cleanly. The C3 position is the most nucleophilic site due to the enamine-like character of the pyrrole ring, meaning direct iodination will preferentially attack C3. To bypass this thermodynamic preference, a kinetic control strategy is employed: exhaustive iodination to the 3,5-diiodo intermediate, followed by selective reduction. The C3-iodine bond is more electronically labile and sterically hindered; thus, zinc dust in an acidic medium selectively cleaves the C3-I bond while preserving the C5-I bond [[4]]().

Protocol 1: Step-by-Step Methodology

  • Esterification: Convert indole-2-carboxylic acid to its ethyl ester using ethanol and a catalytic amount of sulfuric acid under reflux.

  • Exhaustive Iodination: Treat the ethyl ester with iodine (

    
    ) to yield the 3,5-diiodoindole ethyl ester intermediate.
    
  • Selective Reduction: Suspend the crude 3,5-diiodo intermediate in concentrated HCl. Add Zinc (Zn) dust portion-wise at room temperature. The acidic environment facilitates the protonation of the C3 position, driving the reductive cleavage of the C3-iodine bond.

  • Hydrolysis: Perform an extractive work-up, followed by basic hydrolysis of the ethyl ester using aqueous KOH in ethanol. Acidify to precipitate the final product.

Self-Validating Checkpoint: ¹H-NMR analysis must confirm the disappearance of the C3-proton in Step 2, and its subsequent reappearance in Step 3 as a distinct signal, confirming the selective reduction.

SynthesisWorkflow Start Indole-2-carboxylic acid Step1 Esterification (EtOH, H+) Start->Step1 Step2 Electrophilic Iodination (I2, yields 3,5-diiodo) Step1->Step2 Step3 Selective Reduction (Zn dust, HCl) Step2->Step3 Step4 Basic Hydrolysis (KOH, EtOH) Step3->Step4 End 5-Iodoindole-2-carboxylic acid Step4->End

Workflow for the regioselective synthesis of 5-iodoindole-2-carboxylic acid.

Decarboxylation Dynamics

Causality & Logic: The C2-carboxylate is in direct conjugation with the indole nitrogen's lone pair, creating a deep thermodynamic sink that makes spontaneous decarboxylation nearly impossible at standard temperatures. To overcome the high activation energy (


) for 

extrusion, a high-boiling solvent (quinoline, bp ~237°C) and a copper catalyst are required. The copper coordinates the carboxylate oxygen, stabilizing the metallocyclic transition state and lowering the enthalpic barrier for cleavage 5.

Protocol 2: Step-by-Step Methodology

  • Salt Preparation: Dissolve 5-iodoindole-2-carboxylic acid and sodium carbonate in water. Add an aqueous solution of cupric sulfate pentahydrate to precipitate the blue cupric salt of the acid. Wash and dry thoroughly in a vacuum desiccator.

  • Catalytic Mixture: Mix the free 5-iodoindole-2-carboxylic acid with a catalytic amount of its copper salt (approx. 4 mol%) in synthetic quinoline.

  • Thermal Extrusion: Heat the mixture under an inert atmosphere until continuous

    
     evolution is observed.
    

Self-Validating Checkpoint: The cessation of


 bubbling serves as a real-time kinetic indicator of reaction completion. Post-reaction IR spectroscopy must confirm the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) and the sharp C=O stretch (~1680 cm⁻¹).

Pharmacological Thermodynamics

In the realm of drug design, the 5-iodoindole moiety is frequently utilized to synthesize high-affinity, enantioselective D3 dopamine receptor antagonists 4. The thermodynamics of receptor binding are profoundly shifted by the iodine substituent. The large van der Waals radius of iodine displaces highly ordered water molecules from the hydrophobic pockets of the receptor, resulting in a massive entropic gain (


). Furthermore, the polarizability of the iodine atom allows for directional halogen bonding with electron-rich residues (e.g., carbonyl oxygens of the peptide backbone), providing an enthalpic driving force (

) that anchors the pharmacophore with sub-nanomolar affinity.

References

  • Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives | The Journal of Physical Chemistry A - ACS Public
  • Energetic Effect of the Carboxylic Acid Functional Group in Indole Deriv
  • A DFT study of polymerization mechanisms of indole | Request PDF - ResearchGate.
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC. nih.gov.
  • THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS - Canadian Science Publishing. cdnsciencepub.com.

Sources

Supramolecular Architecture of 5-Iodoindole-3-Carboxylic Acid: An In-Depth Guide to Hydrogen and Halogen Bonding Patterns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in crystal engineering and structure-based drug design, 5-iodoindole-3-carboxylic acid represents a highly versatile bifunctional building block. It features a triad of distinct intermolecular interaction sites: a carboxylic acid moiety (a classic hydrogen bond donor/acceptor), an indole N–H group (a secondary hydrogen bond donor), and a C5-iodine atom (a highly polarizable halogen bond donor). This whitepaper deconstructs the mechanistic interplay between these competing and cooperative non-covalent interactions, providing application scientists with the theoretical grounding and validated experimental protocols necessary to exploit this scaffold in supramolecular chemistry and pharmaceutical development.

The Hydrogen Bonding Framework: Thermodynamics vs. Kinetics

The structural fate of indole-3-carboxylic acid derivatives is heavily dictated by the environment in which self-assembly occurs. The molecule exhibits distinct polymorphic behaviors when transitioning from bulk thermodynamic crystallization to kinetically trapped surface monolayers.

The Bulk Phase: Dimerization and Sheet Propagation

In the bulk crystal phase, the dominant thermodynamic driving force is the formation of centrosymmetric cyclic carboxylic acid dimers. According to, all strong proton-donor groups will form hydrogen bonds with suitable acceptors. The carboxylic acid groups pair up to form the highly stable


 motif, characterized by an 

distance of approximately 2.649 Å.

However, the assembly does not stop at 0D dimers. The hetero-amine group (N–H) of the indole ring acts as a secondary hydrogen bond donor. It interacts with the carbonyl oxygen of adjacent dimers (


 distance ~3.013 Å). This peripheral hydrogen bonding cross-links the dimers, propagating them into extended 1D ribbons and 2D supramolecular sheets.
Surface-Confined Polymorphism: Cyclic Pentamers

When the assembly environment is restricted to a 2D plane—such as an Au(111) surface under ultra-high vacuum (UHV)—the thermodynamic landscape shifts. Research on demonstrates that under the non-equilibrium conditions of vapor deposition, indole-3-carboxylic acid derivatives can bypass the traditional dimer motif. Instead, they form symmetric, cyclic, hydrogen-bonded pentamers. This rare architecture is stabilized by weak secondary hydrogen bonds (C–H or N–H) adjacent to the carboxylic acid on the five-membered ring, illustrating how kinetic control can override bulk thermodynamic preferences.

The Orthogonal Halogen Bond: The Role of C5-Iodine

The introduction of an iodine atom at the C5 position fundamentally alters the 3D supramolecular network by introducing an orthogonal interaction vector: the Halogen Bond (XB) .

The -Hole Mechanistic Model

The polarizability of the heavy iodine atom, combined with the electron-withdrawing nature of the aromatic indole core, depletes electron density along the C–I bond axis. This anisotropic electron distribution creates a localized region of positive electrostatic potential—known as the


-hole —at the distal end of the halogen atom.
XB vs. HB Competition and Drug Design

This


-hole acts as a potent Lewis acid, engaging in highly directional non-covalent interactions with Lewis bases, such as the oxygen atoms of the carboxylate groups or the 

-electron cloud of neighboring indole rings.

In the context of medicinal chemistry, this halogen bonding is not merely a crystallographic curiosity; it is a critical pharmacological tool. Recent have shown that the incorporation of heavy halogens like iodine dramatically increases the lipophilicity and membrane permeability of the indole scaffold. More importantly, the directional nature of the halogen bond enhances specific binding to nucleophilic residues within bacterial or fungal target proteins, leading to potent antifungal and antibiofilm activities against drug-resistant pathogens.

Interaction Metrics and Quantitative Data

The following table summarizes the typical bond distances and geometric motifs associated with the self-assembly of 5-iodoindole-3-carboxylic acid.

Interaction TypePrimary DonorPrimary AcceptorTypical Distance (Å)Supramolecular Motif
Primary Hydrogen Bond Carboxylic O–HCarboxylic C=O2.64 - 2.66Centrosymmetric

Dimer
Secondary Hydrogen Bond Indole N–HCarboxylic C=O3.01 - 3.052D Sheet / 1D Ribbon Propagation
Halogen Bond (XB) C5-Iodine (

-hole)
Oxygen /

-system
2.90 - 3.15Orthogonal 3D Cross-linking
Surface Hydrogen Bond Pyrrole C–H / N–HCarboxylic C=O3.10 - 3.20Cyclic Pentamer (Au(111) surface)

Experimental Protocols for Structural Elucidation

To accurately map these interaction networks, rigorous sample preparation is required. Below are the self-validating protocols for isolating both the thermodynamic bulk phase and the kinetic surface phase.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD) Preparation

Causality: Slow evaporation is strictly utilized over rapid thermal cooling to ensure thermodynamic control. Rapid precipitation kinetically traps the molecules, yielding microcrystalline powders that fail to resolve the delicate


 dimers under X-ray diffraction.
  • Solvent Selection: Prepare a binary solvent system of Ethanol/Water (80:20 v/v). The protic nature of the solvent aids in initial solvation while allowing controlled dielectric shifts during evaporation.

  • Dissolution: Dissolve 50 mg of 5-iodoindole-3-carboxylic acid in 5 mL of the solvent mixture under gentle sonication (ambient temperature).

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which prematurely trigger precipitation.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle to restrict vapor escape. Store the vial in a vibration-free environment at a constant 20°C.

  • Harvesting: After 7–14 days, harvest the resulting flat prismatic crystals directly into a protective perfluoropolyether oil to prevent atmospheric degradation prior to mounting on the diffractometer loop.

Protocol B: Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM)

Causality: UHV conditions (base pressure


 mbar) are mandatory. Atmospheric moisture would immediately outcompete the weak secondary hydrogen bonds required to form the cyclic pentamer motif on the gold substrate.
  • Substrate Preparation: Subject an Au(111) single crystal to repeated cycles of argon ion sputtering (1 keV) and thermal annealing (700 K) to achieve an atomically flat, reconstructed surface.

  • Degassing: Load the 5-iodoindole-3-carboxylic acid powder into a Knudsen cell (K-cell) and degas at 350 K for 12 hours to remove volatile impurities.

  • Pulse Deposition: Heat the K-cell to the molecule's sublimation temperature (~400 K). Expose the Au(111) substrate (held at room temperature) to the molecular flux for precisely 30 seconds to achieve sub-monolayer coverage.

  • Cryogenic Imaging: Transfer the sample in situ to the STM head cooled to 77 K (liquid nitrogen) to freeze molecular diffusion, allowing the imaging of the kinetically trapped cyclic pentamers.

Visualizing the Supramolecular Architecture

The following diagrams map the logical progression of the molecular interactions and the experimental workflows required to isolate them.

G N1 5-Iodoindole-3-Carboxylic Acid N2 Carboxylic Dimerization (R22(8) Motif) N1->N2 Strong HB N3 Indole N-H Donor Interactions N1->N3 Secondary HB N4 C5-Iodine Halogen Bonding (Sigma-Hole) N1->N4 Orthogonal XB N5 1D Hydrogen-Bonded Ribbons N2->N5 N6 2D Supramolecular Sheets N3->N6 N7 3D Crystal Lattice N4->N7 Cross-linking N5->N6 N6->N7

Diagram illustrating the hierarchical assembly of 5-iodoindole-3-carboxylic acid via HB and XB.

Workflow S1 Sample Preparation (5-Iodoindole-3-carboxylic acid) S2 UHV Pulse Deposition (Kinetic Control) S1->S2 S3 Slow Solvent Evaporation (Thermodynamic Control) S1->S3 S4 Au(111) Surface Monolayer S2->S4 S5 Bulk Single Crystal S3->S5 S6 STM Imaging (Cyclic Pentamers) S4->S6 S7 SCXRD Analysis (R22(8) Dimers) S5->S7

Experimental workflows for isolating kinetic surface structures versus thermodynamic bulk crystals.

References

  • Title: Indole-3-carboxylic acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL: [Link][1]

  • Title: Cyclic Hydrogen Bonding in Indole Carboxylic Acid Clusters Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link][2]

  • Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: PubMed / National Institutes of Health (NIH) URL: [Link][3]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 5-Iodo-1H-indole-3-carboxylic acid. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy for modulating biological activity. The protocols herein are designed to be robust and adaptable for the synthesis of diverse 5-aryl-1H-indole-3-carboxylic acids.

Scientific Foundation and Strategic Considerations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[1] However, the specific substrate, 5-Iodo-1H-indole-3-carboxylic acid, presents unique challenges that necessitate careful consideration of reaction parameters.

The Challenge of a Dual-Functionality Substrate

The target molecule contains two potentially problematic functional groups for palladium-catalyzed cross-coupling:

  • The Carboxylic Acid (-COOH): The acidic proton of the carboxylic acid will be deprotonated by the base required for the Suzuki-Miyaura catalytic cycle. The resulting carboxylate can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This interaction can stabilize the Pd(II) intermediate, hindering the crucial reductive elimination step.

  • The Indole N-H: The indole N-H proton is also acidic and can react with the base. While generally less acidic than the carboxylic acid, its deprotonation can influence the electronic properties of the indole ring and potentially lead to N-arylation as a side product, although C-arylation is generally favored.[3] The presence of a free N-H group can also lead to catalyst inhibition in some cases.

Strategic Approach to Protocol Design

The protocols outlined in this guide are designed to mitigate these challenges by:

  • Judicious Selection of Base: Employing a base that is strong enough to facilitate the transmetalation step of the catalytic cycle, but not so strong as to cause unwanted side reactions or significant catalyst inhibition.

  • Optimized Catalyst and Ligand System: Utilizing a palladium catalyst and ligand combination that is robust and efficient in the presence of the acidic functional groups.

  • Careful Control of Reaction Conditions: Fine-tuning the solvent, temperature, and reaction time to maximize the yield of the desired product while minimizing side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Visualized Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0) Catalyst Ar-Pd(II)-I(Ln) Oxidative Addition Complex Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(Ln) Transmetalation Complex Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols for the Synthesis of 5-Aryl-1H-indole-3-carboxylic acids

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 5-Iodo-1H-indole-3-carboxylic acid. Optimization may be required for specific boronic acids.

Standard Protocol: Pd(PPh₃)₄ with K₂CO₃

This protocol utilizes a commonly available and robust catalyst system. The use of potassium carbonate as a base is a good compromise between reactivity and minimizing side reactions.

Experimental Workflow:

Experimental_Workflow start Start reagents Combine 5-Iodo-1H-indole-3-carboxylic acid, boronic acid, and K₂CO₃ in a reaction vessel. start->reagents degas Degas the mixture by bubbling with an inert gas (Ar or N₂). reagents->degas add_catalyst Add Pd(PPh₃)₄ and solvent. degas->add_catalyst heat Heat the reaction mixture with stirring. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup. monitor->workup purify Purify the crude product by chromatography. workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a reaction vessel, add 5-Iodo-1H-indole-3-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF) to the vessel.

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate its extraction into the organic layer.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Protocol: PdCl₂(dppf) with K₃PO₄

This protocol employs a more electron-rich phosphine ligand (dppf), which can be beneficial for challenging couplings. Potassium phosphate is a milder base that can sometimes be more effective and selective.

Step-by-Step Procedure:

  • Follow steps 1-3 of the Standard Protocol, using potassium phosphate (K₃PO₄, 2.0-3.0 equiv.) as the base.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05-0.10 equiv.) and degassed solvent.

  • Proceed with steps 5-11 of the Standard Protocol.

Data Presentation: Reagent and Condition Summary

The choice of reagents is critical for a successful Suzuki-Miyaura coupling. The following table summarizes the key components and their roles.

ComponentExample(s)Role and Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The active catalyst that facilitates the C-C bond formation. The choice of catalyst can influence reaction rate and efficiency.
Ligand PPh₃, dppf, SPhosStabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky ligands are often used for challenging substrates.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation. A careful choice is needed to avoid side reactions with the carboxylic acid and N-H group.[6]
Solvent Dioxane/H₂O, DMF, TolueneSolubilizes the reactants and influences the reaction rate and selectivity. Aprotic polar solvents are commonly used.
Arylboronic Acid Phenylboronic acid, 4-methoxyphenylboronic acid, etc.The source of the aryl group to be coupled to the indole core.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the amount of boronic acid or base, using a more active catalyst system (e.g., with a more electron-rich ligand), or increasing the reaction temperature and time.

  • Catalyst Deactivation: If catalyst deactivation is suspected, consider using a milder base or protecting the carboxylic acid as a methyl or ethyl ester, which can be hydrolyzed post-coupling.

  • Side Reactions: The formation of N-arylated or C-2 arylated products is possible. The choice of ligand and reaction conditions can help to control the regioselectivity.[7]

  • Decarboxylation: At high temperatures, decarboxylation of the product may occur. If this is observed, a lower reaction temperature should be employed.[8]

References

  • Dalmas, M., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 36(8), 1235-1238. [Link]

  • Reddit discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed, 39(12), 102146. [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

  • Chen, Y., & Li, J. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. The Journal of Organic Chemistry, 73(11), 4275–4278. [Link]

  • Powers, I. G., et al. (2020). Room-temperature Pd/Ag direct arylation enabled by a radical pathway. Beilstein Journal of Organic Chemistry, 16, 408–415. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • García-López, J.-A., et al. (2008). Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles. Journal of the American Chemical Society, 130(9), 2796–2797. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cornella, J., & Larrosa, I. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(50), 7291–7294. [Link]

  • Meringdal, J. W., & Menche, D. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Procter, D. J., et al. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester Research Explorer. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Zhang, Z., et al. (2007). Direct Palladium-Catalyzed C-3 Arylation of Indoles. Tetrahedron Letters, 48(9), 1579-1582. [Link]

  • Kumar, S., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Reddit discussion on failed Suzuki coupling. (2021). r/Chempros. [Link]

  • Cera, G., & D'Amico, F. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(11), 1445. [Link]

  • Procter, D. J., et al. (2019). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. The University of Manchester. [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling with unprotected 5-IdU using... [Link]

Sources

Application Note: Amide Bond Formation Strategies for 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

5-Iodo-1H-indole-3-carboxylic acid is a highly privileged, bifunctional building block widely utilized in the design of complex pharmaceutical libraries and targeted therapeutics[1]. The overarching strategic value of this scaffold lies in the C5-iodo substituent, which provides an exceptionally robust electrophilic handle for late-stage transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura or Sonogashira reactions) following the successful formation of the C3-carboxamide[1].

However, achieving high-yielding amide bond formation with this substrate presents specific mechanistic challenges:

  • Chemoselectivity (N1 vs. C3): The unprotected indole nitrogen (N1) can occasionally compete as a nucleophile under strongly basic conditions or in the presence of highly reactive coupling intermediates, leading to undesired N-acylated byproducts[2].

  • Premature Anhydride Stalling: If the carboxylic acid is exposed to the coupling reagent and base prior to the introduction of the amine, it can rapidly self-condense into a symmetric anhydride. This intermediate is often less reactive toward bulky or deactivated amines, effectively stalling the reaction kinetics[2].

As an Application Scientist, navigating these challenges requires a deliberate selection of coupling reagents, rigorous stoichiometric control, and a precise order of addition to exert kinetic control over the desired pathway.

Mechanistic Pathways & Causal Logic

To engineer a self-validating chemical process, it is critical to understand the causality of activation. Amide bonds do not form spontaneously at ambient temperatures because the required elimination of water is thermodynamically unfavorable. Coupling reagents serve to convert the hydroxyl group of the carboxylic acid into a potent leaving group.

When a base such as N,N-diisopropylethylamine (DIPEA) is added, it serves a dual purpose: it deprotonates the starting carboxylic acid (generating the reactive carboxylate nucleophile) and scavenges the acidic protons liberated during the final amidation step[3]. The choice of base is highly intentional—DIPEA is sterically hindered, virtually eliminating its risk of acting as a competing nucleophile compared to smaller amines[3].

Mechanism Sub 5-Iodo-1H-indole-3-carboxylic acid Act Activated Ester Intermediate (OAt or Phosphonate) Sub->Act Coupling Agent + DIPEA (Deprotonation) Side2 Symmetric Anhydride (Stalled Intermediate) Sub->Side2 Pre-activation without amine Target Desired C3-Amide (Major Product) Act->Target Amine Addition (Kinetic Control) Side1 N1-Acylated Byproduct (Minor/Basic Conditions) Act->Side1 Unprotected N1 competes Side2->Target Slow conversion

Mechanistic pathways and potential side reactions during acid activation.

Reagent Comparative Data Matrix

Selecting the appropriate coupling system defines the purification strategy and overall process safety. While classic reagents like DCC/EDC[4] are widely recognized, modern alternatives provide targeted benefits.

Table 1: Quantitative Data & Reagent Selection Matrix

Reagent SystemActivation IntermediateTypical YieldsByproduct Profile & WorkupHazard & Scalability Profile
T3P (Propylphosphonic anhydride) Phosphonate ester85–95%Byproducts are 100% water-soluble; requires simple aqueous washes[5],[6].Ideal for scale-up. Non-toxic, non-allergenic, and non-explosive[5].
HATU OAt-active ester80–95%Generates tetramethylurea (polar, hard to remove) and HOAt[3].Hazardous. Moderate skin sensitizer; HOAt byproduct is potentially explosive[3].
EDC·HCl / HOBt O-acylisourea to OBt ester70–90%[4]Water-soluble urea byproduct; HOBt limits ease of scale-up[4].Moderate. HOBt presents significant explosive risks in large quantities[5].

Self-Validating Experimental Protocols

The following protocols are engineered to prevent symmetric anhydride formation and manage N1-chemoselectivity.

Protocol A: T3P-Mediated Coupling (Recommended for Scalability & Green Chemistry)

T3P uniquely avoids the use of highly hazardous additives and allows for seamless aqueous purification[6].

Stoichiometry:

  • 5-Iodo-1H-indole-3-carboxylic acid: 1.0 equivalent

  • Primary/Secondary Amine: 1.1 equivalents

  • T3P (50% w/w solution in EtOAc or DMF): 1.5 equivalents

  • DIPEA: 3.0 equivalents

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 5-Iodo-1H-indole-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous solvent.

    • Causality Note: Introducing the amine before the coupling reagent entirely circumvents the stalled symmetric anhydride intermediate[2].

  • Base Addition: Add DIPEA (3.0 eq) in one portion. Stir at room temperature for 5 minutes.

  • Activation & Coupling: Cool the reaction to 0 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq).

    • Causality Note: T3P converts the acid's oxygen into a leaving group via a phosphonate transition state[5].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 6 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in 500 µL of Acetonitrile/Water, and analyze via LC-MS. Proceed to workup only when the starting acid mass (m/z ~287) is completely consumed.

  • Workup: Dilute the reaction with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The T3P byproduct (tripropyl triphosphate) is highly hydrophilic and will be fully partitioned into the aqueous layer[6].

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the target amide.

Protocol B: HATU-Mediated Coupling (Recommended for Sterically Hindered Amines)

When pairing the indole acid with sterically encumbered secondary amines, the extraordinary electrophilicity of the HATU-derived OAt-ester is required[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting acid (1.0 eq) and the sterically hindered amine (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation & Base Addition: Cool to 0 °C. Add HATU (1.2 eq) followed by DIPEA (2.5 eq) dropwise.

    • Causality Note: The base deprotonates the acid, which then attacks HATU. The resulting unstable isouronium salt rapidly collapses into the highly reactive OAt-active ester[3]. The adjacent pyridine nitrogen on the OAt-ester strongly coordinates with the incoming amine, drastically accelerating coupling[3].

  • Propagation: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Workup Challenges: Dilute heavily with EtOAc. Because the byproduct tetramethylurea is stubbornly miscible in both organic and aqueous phases[3], rigorous washing with 5% aqueous LiCl (3x) followed by water (2x) is strictly required to pull the polar impurities out of the organic layer.

Workflow A 5-Iodo-indole-3-carboxylic acid + Amine Partner B Solvent + Base (DMF/EtOAc + DIPEA) A->B Dissolve C Coupling Agent Addition (T3P or HATU at 0°C) B->C Avoid pre-activation D Amide Bond Formation (RT, 2-12 hours) C->D Nucleophilic Attack E Aqueous Workup (Salt/Byproduct Removal) D->E Validated via LC-MS F Pure 5-Iodo-C3-Amide (Ready for Cross-Coupling) E->F Isolate

Workflow for the synthesis of 5-Iodo-1H-indole-3-carboxamides.

Troubleshooting & Process Optimization

Even with validated protocols, complex substrates often require dynamic optimization. Use the following diagnostic logic to correct experimental deviations.

Table 2: Diagnostic Matrix for Amide Coupling

Observation (via LC-MS/TLC)Mechanistic CausalityCorrective Action
Reaction stalls at ~50% conversion; new mass peak corresponding to dimer (2M - H₂O). The acid was pre-activated without the amine present, forming a unreactive symmetric anhydride[2].Alter addition order: ensure the amine is dissolved with the acid prior to adding the coupling reagent[2].
Mass corresponding to product +1 acyl group (N-acylation). Excess base or prolonged reaction times forced the weakly nucleophilic indole N1 to attack the active ester[2].Ensure exact stoichiometry of base (< 3.0 eq). Switch to a milder reagent (T3P) to maximize C3-chemoselectivity[5].
Product isolated with a persistent polar impurity (NMR shows methyl peaks ~2.8 ppm). Tetramethylurea byproduct from HATU coupling was not removed during extraction[3].Subject the organic phase to repeated washes with 5% aqueous LiCl or switch to T3P to leverage completely water-soluble byproducts[3],[6].
Poor solubility of the starting 5-Iodo-1H-indole-3-carboxylic acid. Dichloromethane or non-polar solvents cannot break the crystal lattice of the highly conjugated indole core[2].Transition to highly polar aprotic solvents (DMF, NMP, or DMAc). Gently warm to 30-40°C if necessary[3].

References

  • Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives | Source: Benchchem |2

  • Technical Support Center: HATU Coupling Reactions | Source: Benchchem | 3

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE | Source: AMRI | 5

  • NOVEL BIS-INDOLIC DERIVATIVES, A PROCESS FOR PREPARING THE SAME AND THEIR USES AS A DRUG | Source: Google Patents |1

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis | Source: Imperial College London |6

  • Amides from Carboxylic Acids-DCC and EDC Coupling | Source: Chemistry Steps | 4

  • Amide bond formation: beyond the myth of coupling reagents | Source: Luxembourg Bio Technologies |

Sources

Application Notes and Protocols: Strategic Functionalization of the C5 Position in Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of C5-Functionalized Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] From the neurotransmitter serotonin to complex alkaloids, the indole nucleus is a privileged structure known for its ability to interact with diverse biological targets.[1][2] Within this class, derivatives of indole-3-carboxylic acid are of particular interest as versatile synthetic intermediates.

Functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. While the pyrrole ring (positions C2 and C3) is inherently more reactive, modifications on the benzenoid ring (positions C4 to C7) are crucial for developing novel therapeutics.[3][4] The C5 position, in particular, is a frequent site of substitution in biologically active compounds, including agents for treating migraines, cancer, and infectious diseases.[4][5]

However, achieving regioselective functionalization at the C5 position presents a significant synthetic challenge due to the competing reactivity of other sites.[4] This guide provides a detailed overview of robust and field-proven strategies for introducing functional groups specifically at the C5 position of indole-3-carboxylic acid and its derivatives. We will explore the causality behind various experimental approaches, from direct C-H activation to classical electrophilic substitution, providing detailed protocols for immediate application in a research and drug development setting.

Strategy 1: Direct C-H Functionalization via Directing Groups

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials.[3] The key to achieving regioselectivity on the indole benzene ring often lies in the use of a directing group (DG) that positions a metal catalyst in close proximity to the target C-H bond.

Causality and Experimental Insight

The carboxylic acid at the C3 position does not typically direct functionalization to the C5 position. Therefore, a common and effective strategy involves temporarily replacing the C3-carboxyl group with a removable directing group, such as a pivaloyl group.[6][7] This group can coordinate to a transition metal (e.g., copper or palladium), forming a metallacyclic intermediate that facilitates C-H activation at a specific remote position. For C5-arylation, copper catalysis has proven particularly effective with this strategy.[3][8] Alternatively, some methods can utilize a C3 carbonyl functionality, which is structurally similar to the target molecule, to direct C5 alkylation.[4][9]

C5_Functionalization_DG cluster_0 Directing Group Strategy Indole Indole-3-COOH (Starting Material) Protect Install Directing Group (e.g., Pivaloyl at C3) Indole->Protect Acylation Activate C5 C-H Activation (e.g., Cu-Catalyst) Protect->Activate Coordination Couple Cross-Coupling (with Aryl/Alkyl Source) Activate->Couple Catalytic Cycle Deprotect Remove Directing Group & Restore COOH Couple->Deprotect Hydrolysis Product C5-Functionalized Indole-3-COOH Deprotect->Product

Figure 1: Workflow for C5 functionalization using a removable directing group strategy.

Protocol 1: Copper-Catalyzed C5-Arylation of 3-Pivaloyl Indole

This protocol is adapted from the work of Shi and colleagues and demonstrates a reliable method for C5-arylation.[6][8] The initial indole-3-carboxylic acid must first be converted to 3-pivaloyl indole, which can be achieved via Friedel-Crafts acylation, and the pivaloyl group can be removed post-arylation under mild acidic conditions to regenerate the C3 position for subsequent conversion back to a carboxylic acid.[3]

Materials:

  • 3-Pivaloyl-1H-indole

  • Diaryliodonium salt (e.g., Diphenyliodonium triflate, Ph₂IOTf)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 3-pivaloyl-1H-indole (0.2 mmol, 1.0 equiv.), the diaryliodonium salt (0.3 mmol, 1.5 equiv.), CuTC (0.02 mmol, 10 mol%), and dtbpy (0.024 mmol, 12 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the C5-arylated product.

Substrate (3-Pivaloyl Indole)Aryl Source (Ar₂IOTf)Catalyst SystemYield (%)Reference
N-Me protectedPh₂IOTfCuTC/dtbpy85[6][8]
N-H (free)(4-MeOPh)₂IOTfCuTC/dtbpy78[6][8]
N-Bn protected(4-FPh)₂IOTfCuTC/dtbpy81[6][8]
Table 1: Representative yields for copper-catalyzed C5-arylation.

Strategy 2: Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution remains a direct and powerful method for functionalizing the indole nucleus. The regiochemical outcome is highly dependent on reaction conditions. Under neutral or mildly acidic conditions, attack occurs preferentially at C3. However, under strongly acidic conditions, the pyrrole nitrogen is protonated, which deactivates the five-membered ring towards electrophilic attack. This shifts the reaction to the less deactivated benzene ring, often favoring substitution at the C5 position.[10]

Protocol 2: Metal-Free Regioselective C5-Iodination

The introduction of an iodine atom at C5 is synthetically valuable, as it serves as a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This protocol, based on the work of Wang and colleagues, provides a highly efficient, metal-free method for direct C5 iodination.[11] The reaction is proposed to proceed via a radical pathway.

Materials:

  • Indole-3-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Dissolve indole-3-carboxylic acid (0.5 mmol, 1.0 equiv.) in dichloromethane (5.0 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (1.0 mmol, 2.0 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Add N-Iodosuccinimide (0.55 mmol, 1.1 equiv.) in one portion.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford 5-iodo-1H-indole-3-carboxylic acid.

Electrophilic_Attack cluster_1 Electrophilic Substitution at C5 Indole_COOH Indole-3-COOH Protonation Protonation of Pyrrole Ring (Strong Acid, e.g., H₂SO₄) Indole_COOH->Protonation Deactivation Deactivated Pyrrole Ring (Positive Charge Delocalized) Protonation->Deactivation Attack Electrophilic Attack on Benzene Ring Deactivation->Attack Electrophile Electrophile (E⁺) (e.g., NO₂⁺, I⁺) Electrophile->Attack Intermediate Wheland Intermediate (C5-attack favored) Attack->Intermediate Product 5-Substituted Product Intermediate->Product Deprotonation

Figure 2: Mechanism of electrophilic substitution on the indole ring under strongly acidic conditions.

Protocol 3: C5-Nitration of Indole-3-Carboxylic Acid

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine, providing a key building block for many pharmaceuticals. This protocol is a direct method for the synthesis of 5-nitro-1H-indole-3-carboxylic acid.[12]

Materials:

  • Indole-3-carboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice bath

Step-by-Step Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add indole-3-carboxylic acid (1.0 g, 6.2 mmol) to chilled concentrated sulfuric acid (10 mL). Maintain the temperature below 10 °C.

  • Stir the mixture until all the solid has dissolved.

  • In a separate beaker, dissolve potassium nitrate (0.69 g, 6.8 mmol) in concentrated sulfuric acid (5 mL), ensuring the temperature does not rise excessively.

  • Cool the nitrate solution in an ice bath.

  • Slowly add the nitrate solution dropwise to the stirred indole solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 50 g).

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield 5-nitro-1H-indole-3-carboxylic acid as a yellow powder.[12]

FunctionalizationReagentsConditionsYield (%)Reference
IodinationNIS, TFADCM, rt, 1-3h>90[11]
NitrationKNO₃, H₂SO₄0-5 °C, 1-2h90[12]
Table 2: Conditions and yields for electrophilic C5-functionalization.

Strategy 3: De Novo Synthesis via Ring Formation

An alternative to functionalizing a pre-existing indole ring is to construct the heterocycle from precursors that already contain the desired C5-substituent. This approach can be highly efficient and avoids issues with regioselectivity.

Protocol 4: Domino Synthesis of C5-Substituted Indole-3-Carboxylates

This elegant one-pot method generates C5-substituted 1-alkyl-1H-indole-3-carboxylic esters through a domino aza-Michael addition, SNAr cyclization, and subsequent heteroaromatization sequence.[13] The C5-substituent (e.g., -NO₂, -CN) is present on the starting aryl acrylate and serves to activate the ring for the intramolecular SNAr reaction.

Materials:

  • Methyl 2-(2-fluoro-5-nitrophenyl)acrylate (or other activated acrylate)

  • Primary amine (e.g., benzylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the C5-substituted 2-arylacrylate (1.0 mmol, 1.0 equiv.) and the primary amine (1.0 mmol, 1.0 equiv.) in anhydrous DMF (4 mL).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.) to the stirred solution.

  • Stir the reaction mixture for 12 hours at room temperature (for nitro- and cyano-activated substrates) or at elevated temperatures (e.g., 90 °C for ester-activated substrates).[13]

  • Monitor the reaction by TLC. Upon completion, pour the crude reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution under vacuum.

  • Purify the residue by silica gel column chromatography to afford the C5-substituted methyl 1-alkyl-1H-indole-3-carboxylate.

Domino_Synthesis cluster_2 Domino Reaction Sequence Start Substituted Aryl Acrylate + Primary Amine Michael Aza-Michael Addition Start->Michael SnAr Intramolecular SNAr Cyclization Michael->SnAr Indoline Indoline Intermediate SnAr->Indoline Oxidation Oxidative Heteroaromatization Indoline->Oxidation Product C5-Substituted Indole-3-Carboxylate Oxidation->Product

Sources

Application Notes and Protocols for Sonogashira Coupling of 5-iodoindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole scaffold is therefore of paramount importance. Among the myriad of carbon-carbon bond-forming reactions, the Sonogashira coupling stands out as a powerful and versatile tool for the construction of C(sp²)-C(sp) bonds. This reaction, which couples terminal alkynes with aryl or vinyl halides, is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] Its application to the indole framework, particularly at the C5 position, opens avenues for the synthesis of a diverse range of novel compounds with potential therapeutic applications.

This application note provides a comprehensive guide to the Sonogashira coupling of 5-iodoindole-3-carboxylic acid, a substrate that presents unique challenges due to the presence of both a free carboxylic acid and an N-H group. We will delve into the critical reaction parameters, discuss potential side reactions, and provide detailed, field-proven protocols for both N-protected and unprotected approaches.

Navigating the Challenges: The Interplay of Functional Groups in 5-iodoindole-3-carboxylic acid

The successful Sonogashira coupling of 5-iodoindole-3-carboxylic acid hinges on a nuanced understanding of its chemical reactivity. Two key functional groups, the indole N-H and the C3-carboxylic acid, can influence the reaction outcome and must be carefully considered when designing the reaction conditions.

  • The Indole N-H: The acidic proton of the indole nitrogen can be deprotonated by the bases typically employed in Sonogashira couplings. This can lead to side reactions or alter the electronic properties of the indole ring, potentially affecting the catalytic cycle. While some Sonogashira reactions on indoles can proceed without N-protection, the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is often advantageous to ensure a cleaner reaction profile and higher yields.[3][4]

  • The Carboxylic Acid: The presence of a free carboxylic acid introduces another acidic proton that will be deprotonated by the base. This can potentially complicate the reaction by interacting with the catalysts or altering the solubility of the substrate. Furthermore, indole-3-carboxylic acids are susceptible to decarboxylation under harsh basic or thermal conditions. Therefore, the choice of base and reaction temperature is critical to preserve this important functional group.

The Catalytic Heart of the Reaction: The Sonogashira Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkyne Ar-Pd(II)L₂(C≡CR) Transmetal->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuI Cu(I) CuI->CuAcetylide CuAcetylide->Transmetal Base Base Base->CuAcetylide ArylIodide 5-Iodoindole-3-carboxylic acid

Figure 1: The Catalytic Cycle of the Sonogashira Coupling.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the Sonogashira coupling of 5-iodoindole-3-carboxylic acid is highly dependent on the careful selection of reaction parameters.

Parameter Recommendation Rationale References
Catalyst System Palladium Source: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a phosphine ligand. Copper Co-catalyst: CuI (for traditional Sonogashira) or omitted (for copper-free conditions).Palladium(0) is the active catalyst. Pd(II) precursors are reduced in situ. Copper(I) facilitates the formation of the copper acetylide, increasing the reaction rate. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][5][6][1][5][6]
Ligands Triphenylphosphine (PPh₃) or other phosphine ligands.Phosphine ligands stabilize the palladium catalyst and influence its reactivity.[2]
Base For unprotected substrate: Mild inorganic bases like K₂CO₃ or Cs₂CO₃, or hindered amine bases like diisopropylethylamine (DIPEA). For N-Boc protected substrate: Amine bases such as triethylamine (Et₃N) or piperidine.The base neutralizes the HI formed during the reaction and promotes the deprotonation of the terminal alkyne. For the unprotected substrate, a mild base is crucial to avoid deprotonation of the indole N-H and potential decarboxylation. For the protected substrate, a wider range of amine bases can be used.[7][8][9][7][8][9]
Solvent Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN).The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[10][11]
Temperature Room temperature to moderate heating (40-80 °C).Higher temperatures can increase the reaction rate but also elevate the risk of decarboxylation and other side reactions. The optimal temperature should be determined empirically.[10][12]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 5-iodoindole-3-carboxylic acid (Unprotected)

This protocol is designed for the direct coupling of 5-iodoindole-3-carboxylic acid, leveraging a copper-free system to minimize side reactions and avoid the need for N-protection.

Materials:

  • 5-iodoindole-3-carboxylic acid

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂

  • Piperidine

  • Anhydrous DMF

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry, argon-purged flask, add 5-iodoindole-3-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add the terminal alkyne (1.2 eq) followed by piperidine (10 eq).[13]

  • Heat the reaction mixture to 85 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of N-Boc-5-iodoindole-3-carboxylic acid

This protocol involves the protection of the indole nitrogen with a Boc group, which can lead to a cleaner reaction and higher yields, especially with more sensitive alkynes.

A. N-Boc Protection of 5-iodoindole-3-carboxylic acid

Materials:

  • 5-iodoindole-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Dissolve 5-iodoindole-3-carboxylic acid (1.0 eq) in anhydrous THF.

  • Add triethylamine (2.0 eq) and DMAP (0.1 eq).

  • Add Boc₂O (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain N-Boc-5-iodoindole-3-carboxylic acid.

B. Sonogashira Coupling

Materials:

  • N-Boc-5-iodoindole-3-carboxylic acid

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • CuI

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a dry, argon-purged flask, add N-Boc-5-iodoindole-3-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[14]

  • Add anhydrous DMF and anhydrous triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Workflow for Sonogashira Coupling of 5-iodoindole-3-carboxylic acid

Sonogashira_Workflow cluster_prep Substrate Preparation cluster_workup Workup & Purification Start 5-iodoindole-3-carboxylic acid Protect N-Boc Protection (Optional) Start->Protect Protected N-Boc-5-iodoindole-3-carboxylic acid Protect->Protected Yes Coupling Sonogashira Reaction - Pd Catalyst - Base - Solvent - Alkyne Protect->Coupling No Protected->Coupling Workup Aqueous Workup (Acid/Brine Wash) Coupling->Workup Purify Column Chromatography Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize

Figure 2: Experimental workflow for the Sonogashira coupling.

Conclusion and Future Perspectives

The Sonogashira coupling of 5-iodoindole-3-carboxylic acid is a highly valuable transformation for the synthesis of novel indole derivatives. By carefully selecting the reaction conditions, particularly the base and the use of an N-protecting group, the challenges posed by the acidic protons can be successfully overcome. The protocols provided herein offer robust starting points for researchers in drug discovery and organic synthesis. Future work in this area may focus on the development of more active and stable catalyst systems that can operate under even milder conditions, further expanding the scope and utility of this powerful reaction.

References

  • Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes. (URL not available)
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (URL not available)
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions - Taylor & Francis. Available from: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction d
  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available from: [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions | Organic Letters - ACS Publications. Available from: [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchG
  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene...
  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. Available from: [Link]

  • Reaction product and yields in the Sonogashira reaction of several...
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL not available)
  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (URL not available)
  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. Available from: [Link]

Sources

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates Using 5-Iodoindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Iodoindole-3-carboxylic Acid Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. Among the plethora of functionalized indoles, 5-iodoindole-3-carboxylic acid stands out as a particularly versatile and strategic starting material for the synthesis of complex pharmaceutical intermediates.

The true synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups: the carboxylic acid at the C3 position and the iodine atom at the C5 position. The carboxylic acid provides a handle for modifications such as esterification and amidation, allowing for the introduction of diverse side chains and the modulation of physicochemical properties like solubility and membrane permeability.[3] Simultaneously, the iodine atom serves as a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] This dual functionality enables a divergent synthetic approach, where a common intermediate can be rapidly elaborated into a library of structurally diverse compounds for biological screening.

This application note provides detailed protocols for the key transformations of 5-iodoindole-3-carboxylic acid, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential. We will explore the esterification of the carboxylic acid, its coupling with amines to form amides, and the strategic functionalization of the C5 position via palladium-catalyzed cross-coupling reactions. Each protocol is presented with an emphasis on the underlying mechanistic principles and the rationale behind the chosen experimental conditions.

Synthetic Utility Overview

The following diagram illustrates the divergent synthetic pathways accessible from the 5-iodoindole-3-carboxylic acid scaffold, highlighting its role as a central building block in the generation of diverse pharmaceutical intermediates.

G A 5-Iodoindole-3-carboxylic Acid B Methyl 5-Iodoindole-3-carboxylate A->B Esterification (H+, MeOH) C 5-Iodoindole-3-carboxamides A->C Amide Coupling (EDC, HOBt, Amine) D 5-Aryl-indole-3-carboxylates (Suzuki Coupling) B->D Pd(PPh₃)₄, Na₂CO₃, ArB(OH)₂ E 5-Alkynyl-indole-3-carboxylates (Sonogashira Coupling) B->E PdCl₂(PPh₃)₂, CuI, Alkyne, Et₃N

C₉H₆INO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₈INO₂ + H₂O

5-Iodoindole-3-carboxylic Acid + R-NH₂ --(EDC, HOBt, DIPEA)--> 5-Iodoindole-3-carboxamide

Methyl 5-Iodoindole-3-carboxylate + ArB(OH)₂ --(Pd(PPh₃)₄, Na₂CO₃)--> Methyl 5-Aryl-indole-3-carboxylate

Methyl 5-Iodoindole-3-carboxylate + Terminal Alkyne --(PdCl₂(PPh₃)₂, CuI, Et₃N)--> Methyl 5-Alkynyl-indole-3-carboxylate

Sources

Application Note & Protocol Guide: Palladium-Catalyzed Cross-Coupling of 5-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole scaffold is a critical endeavor in drug discovery, allowing for the modulation of pharmacological properties. The C5 position of the indole ring is a particularly strategic site for modification. Palladium-catalyzed cross-coupling reactions have become indispensable tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily accessible 5-iodoindole precursor.[2] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

While traditional methods for indole synthesis often require pre-functionalized precursors, modern cross-coupling techniques offer a more direct and modular approach to diversification.[3][4] These reactions are prized for their high functional group tolerance, generally mild conditions, and broad substrate scope, making them highly valuable in both academic and industrial settings.[5][6]

Foundational Principles: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions operate through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 5-iodoindole (Ar-X), inserting itself into the carbon-iodine bond to form a Pd(II) complex. This is often the rate-determining step.[7]

  • Transmetalation / Migratory Insertion:

    • In reactions like the Suzuki, Sonogashira, and Stille couplings, the coupling partner (an organometallic reagent) undergoes transmetalation , transferring its organic group to the palladium center.[5][7]

    • In the Heck reaction, the alkene coupling partner coordinates to the palladium, followed by migratory insertion of the aryl group onto the alkene.[8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired 5-substituted indole product and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[7]

General_Pd_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (e.g., Suzuki, Stille) or Migratory Insertion (e.g., Heck) pd_complex->transmetalation coupled_pd_complex Ar-Pd(II)-R(L_n) transmetalation->coupled_pd_complex mx M-X (Byproduct) transmetalation->mx reductive_elimination Reductive Elimination coupled_pd_complex->reductive_elimination reductive_elimination->pd0 ar_r Ar-R (Product) reductive_elimination->ar_r arx Ar-X (5-Iodoindole) arx->oxidative_addition rm R-M (Coupling Partner) rm->transmetalation

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a highly reliable and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[5][9] Its tolerance for a vast range of functional groups and the use of generally non-toxic and stable boronic acids make it a preferred method in pharmaceutical synthesis.[5]

Scientist's Insight: The choice of base is critical in Suzuki couplings. It not only facilitates the transmetalation step but also influences catalyst stability and side reactions. Aqueous bases like Na₂CO₃ or K₂CO₃ are often effective and environmentally benign.[10] The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the reaction steps; phosphine-based ligands are common.

Protocol: Synthesis of 5-Phenyl-1H-indole

Materials:

  • 5-Iodo-1H-indole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 5-iodo-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective pre-catalyst and ligand system.
Base K₂CO₃ (aqueous)Promotes transmetalation and is easily handled.
Solvent Dioxane/WaterA versatile solvent system for a wide range of substrates.
Temperature 80-100 °CProvides sufficient energy for oxidative addition and other steps.

Heck Alkenylation: Synthesis of 5-Vinylindoles

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[8][11] This reaction is instrumental for introducing vinyl groups onto the indole core, which can be further functionalized.

Expert Tip: The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene. Electron-deficient alkenes, such as acrylates, typically yield the trans isomer with substitution at the β-position.[12] The choice of base is also crucial; hindered organic bases like triethylamine (Et₃N) are commonly used to neutralize the HX generated during the reaction.[8]

Protocol: Synthesis of (E)-Methyl 3-(1H-indol-5-yl)acrylate

Materials:

  • 5-Iodo-1H-indole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 5-iodo-1H-indole (1.0 eq), palladium(II) acetate (1-5 mol%), and tri(o-tolyl)phosphine (2-10 mol%).

  • Add the solvent (ACN or DMF), followed by triethylamine (1.5-2.0 eq) and methyl acrylate (1.1-1.5 eq).

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Seal the tube and heat the reaction to 80-120 °C. Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Heck_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L_n) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion inserted_complex R-CH=CH-Pd(II)-I(L_n) migratory_insertion->inserted_complex beta_hydride β-Hydride Elimination base_regen Base Regeneration beta_hydride->base_regen product Product beta_hydride->product base_regen->pd0 base_h [Base-H]⁺I⁻ base_regen->base_h inserted_complex->beta_hydride ar_i Ar-I ar_i->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->base_regen

Caption: Catalytic Cycle of the Heck Reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds by coupling terminal alkynes with aryl or vinyl halides.[13][14] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[13] The resulting 5-alkynylindoles are valuable intermediates for further transformations.

Troubleshooting: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can often be minimized by running the reaction under strictly anaerobic conditions and by using an amine base like triethylamine or diisopropylamine, which also serves as the solvent in some cases.[15]

Protocol: Synthesis of 5-(Phenylethynyl)-1H-indole

Materials:

  • 5-Iodo-1H-indole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

Procedure:

  • To a Schlenk flask, add 5-iodo-1H-indole (1.0 eq), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (THF or DMF) and triethylamine (2.0-3.0 eq).

  • Add phenylacetylene (1.1-1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and commonly used Pd(II) pre-catalyst.
Cu Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate.
Base Et₃NActs as a base and often as a solvent.
Atmosphere Inert (Ar or N₂)Crucial to prevent oxidative homocoupling of the alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a landmark reaction in organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides.[16][17] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18]

Critical Parameter: The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step, which can be challenging.[19][20] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.[19][20]

Protocol: Synthesis of 5-(Piperidin-1-yl)-1H-indole

Materials:

  • 5-Iodo-1H-indole

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 eq) to a flame-dried Schlenk tube.

  • Add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Add 5-iodo-1H-indole (1.0 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Finally, add piperidine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product using silica gel chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-I(L) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)-NR₂(L) amine_coordination->amido_complex base_h [Base-H]⁺I⁻ amine_coordination->base_h reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product ar_i Ar-I ar_i->oxidative_addition amine HNR₂ amine->amine_coordination base Base base->amine_coordination

Sources

Application Note: Decarboxylation Protocols for 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 5-iodoindole scaffold is a highly privileged building block in medicinal chemistry and drug development, frequently utilized as a precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to elaborate the indole core. Synthesizing 5-iodo-1H-indole via the decarboxylation of 5-iodo-1H-indole-3-carboxylic acid is a strategic synthetic pathway. The 3-carboxylic acid moiety often serves as a traceless directing group or a temporary blocking group during upstream electrophilic aromatic substitutions.

However, the decarboxylation of halogenated indoles presents a distinct chemoselectivity challenge. The carbon-iodine (C–I) bond is relatively weak and highly susceptible to homolytic cleavage or oxidative addition. Traditional decarboxylation protocols utilizing harsh thermal conditions or copper/palladium catalysts can induce premature dehalogenation or unwanted Ullmann-type homocoupling. Therefore, selecting a mild, highly controlled decarboxylation protocol is critical to preserving the integrity of the 5-iodo substituent.

Mechanistic Rationale (E-E-A-T)

To design a self-validating and high-yielding protocol, one must understand the causality of the reaction. The decarboxylation of indole-3-carboxylic acids proceeds via an


 (Addition-Substitution Electrophilic bimolecular)  mechanism [1].

The reaction is initiated by the electrophilic protonation of the highly electron-rich C3 position of the indole ring. This forms a Wheland-type zwitterionic or cationic intermediate. The subsequent cleavage of the carbon-carbon bond extrudes carbon dioxide (


), driving the re-aromatization of the indole core. Because the C3 position is naturally nucleophilic, this process can be catalyzed efficiently by Brønsted acids (such as Trifluoroacetic acid, TFA) at mild temperatures [1].

Alternatively, metal-free thermal decarboxylation in polar aprotic solvents (e.g., DMF) relies on auto-protonation and thermal extrusion of


. While this avoids transition metals, it requires higher activation energy and prolonged heating, which slightly increases the risk of thermal degradation [2, 3].

Mechanism A 5-Iodo-1H-indole-3-carboxylic acid (Starting Material) B Protonation at C3 (Acidic Conditions) A->B C Wheland Intermediate (Zwitterion/Cation) B->C D CO2 Extrusion (Aromatization) C->D E 5-Iodo-1H-indole (Product) D->E

Figure 1: A-SE2 mechanism for the acid-catalyzed decarboxylation of indole-3-carboxylic acid.

Comparative Data for Protocol Selection

To assist researchers in selecting the optimal pathway, the quantitative parameters of the two primary methodologies are summarized below. Protocol A is highly recommended for 5-iodo derivatives due to its lower operating temperature.

ParameterProtocol A: Acid-Catalyzed (TFA)Protocol B: Metal-Free Thermal (DMF)
Primary Reagents TFA, Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Operating Temperature 25 °C to 60 °C130 °C to 150 °C
Typical Reaction Time 2 - 6 hours12 - 24 hours
Risk of Deiodination Very Low Low to Moderate
Expected Yield Range 85% - 95%70% - 85%
Scalability ExcellentGood (Requires aqueous washes)

Experimental Methodologies

Protocol A: Mild Acid-Catalyzed Decarboxylation (Preferred)

This protocol leverages the


 mechanism to achieve decarboxylation at near-ambient temperatures, ensuring absolute retention of the labile C–I bond.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 5-Iodo-1H-indole-3-carboxylic acid (1.0 equiv) and a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Solvation: Suspend the starting material in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Acid Addition: Cool the suspension to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (5.0 to 10.0 equiv) dropwise via syringe. The solution will typically become homogeneous as the zwitterion forms.

  • Incubation: Remove the ice bath and allow the reaction to warm to 25 °C (room temperature). Stir for 2 to 6 hours. Note: If steric hindrance or electronic deactivation slows the reaction, gently reflux the DCM (approx. 40 °C).

  • Monitoring: Track the consumption of the starting material via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product will appear as a higher Rf spot with distinct UV activity.

  • Quenching: Once complete, cool the mixture to 0 °C and carefully quench by pouring it into an equal volume of ice-cold saturated aqueous

    
    . Caution:  Vigorous 
    
    
    
    evolution will occur.
  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 5-iodo-1H-indole.
    
Protocol B: Metal-Free Thermal Decarboxylation

This protocol is useful when avoiding strong acids is necessary due to other acid-sensitive protecting groups on the molecule [3].

Step-by-Step Procedure:

  • Preparation: Suspend 5-Iodo-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M in a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 130–150 °C under a nitrogen atmosphere. Crucial: Ensure all glassware and stir bars are free of trace copper or palladium to prevent Ullmann-type homocoupling of the iodo-arene.

  • Incubation: Stir vigorously for 12–24 hours. The reaction progress can be visually indicated by the bubbling of extruded

    
    .
    
  • Workup: Cool the reaction to room temperature. Dilute the mixture with a large excess of water (at least 5× the volume of DMF) and extract with Ethyl Acetate (3 × 30 mL).

  • Washing: To remove residual DMF, wash the combined organic layers extensively with a 5% aqueous

    
     solution (3 × 20 mL), followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Workflow Step1 Step 1: Reaction Setup Dissolve substrate in DCM/TFA or DMF Step2 Step 2: Incubation Heat or stir at target temp (25°C - 150°C) Step1->Step2 Step3 Step 3: Monitoring Check conversion via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench, neutralize (NaHCO3), and extract Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Figure 2: Standard experimental workflow for the decarboxylation of indole-3-carboxylic acids.

Analytical Validation & Troubleshooting

  • Incomplete Conversion: Indole-3-carboxylic acids can sometimes precipitate out of solution. Ensure sufficient solvent volume. In Protocol A, increasing TFA equivalents to 15.0 or adding a co-solvent like 1,2-Dichloroethane (DCE) for a higher reflux temperature (60 °C) will drive the reaction to completion.

  • Deiodination Observed: If LC-MS indicates the presence of unsubstituted indole (M-Iodine), trace transition metals are likely present. Switch to new, acid-washed glassware and PTFE-coated stir bars.

  • Product Degradation: 5-Iodoindole is sensitive to prolonged light exposure and oxidation. It is highly recommended to wrap the reaction flask in aluminum foil during incubation and store the final purified product under argon at -20 °C.

References

  • Challis, B. C., & Millar, E. M. "Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 2 (1972). URL:[Link]

  • Rydon, H. N., & Tweddle, J. C. "The decarboxylation of ring-substituted indole-2(and 3)-carboxylic acids." Canadian Journal of Chemistry 40.5 (1962). URL:[Link]

  • European Patent Office. "Methylation of indole compounds using dimethyl carbonate" EP1276721B1.

Application Note: Orthogonal One-Pot Functionalization of 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The indole-3-carboxamide scaffold bearing a C5-aryl or heteroaryl substituent is a privileged pharmacophore frequently found in kinase inhibitors, antiviral agents, and CNS-active therapeutics. Traditional step-wise synthesis of these complex biaryl systems requires intermediate isolation, which inherently reduces overall atom economy, increases solvent waste, and prolongs development timelines.

To overcome these bottlenecks, 5-Iodo-1H-indole-3-carboxylic acid (CAS: 1190847-04-1) serves as an ideal bifunctional building block 12. It possesses two orthogonal reactive sites:

  • C3-Carboxylic Acid: Prone to standard peptide coupling/amidation.

  • C5-Iodide: Highly reactive toward palladium-catalyzed oxidative addition 34.

The Causality of the Sequence: In a one-pot system, the sequence of operations is critical. The reaction must proceed via C3-amidation first, followed by C5-cross-coupling. If Suzuki-Miyaura coupling were attempted first, the free C3-carboxylic acid proton would quench the basic conditions required for boronic acid transmetalation and could coordinate with the Pd(0) catalyst, leading to catalyst poisoning or unwanted decarboxylation.

By utilizing a coupling reagent (e.g., HATU) and a non-nucleophilic organic base (DIPEA), the carboxylic acid is rapidly converted into a neutral amide 56. The C5-iodide remains completely inert under these conditions. Once the amidation is validated in situ, the same vessel is charged with an arylboronic acid, an aqueous inorganic base (K₂CO₃), and a robust Pd(II) precatalyst to initiate the cross-coupling.

Workflow & Experimental Design

Workflow SM 5-Iodo-1H-indole- 3-carboxylic acid Amidation Step 1: C3 Amidation (Amine, HATU, DIPEA) SM->Amidation Intermediate 5-Iodo-1H-indole- 3-carboxamide (In situ) Amidation->Intermediate Suzuki Step 2: C5 Suzuki Coupling (ArB(OH)2, Pd cat., Base) Intermediate->Suzuki Product 5-Aryl-1H-indole- 3-carboxamide Suzuki->Product

Fig 1. One-pot orthogonal functionalization workflow of 5-Iodo-1H-indole-3-carboxylic acid.

Quantitative Data Presentation: Reaction Optimization

To establish a self-validating and high-yielding protocol, various conditions were screened. The use of DMF as a universal solvent was critical as it solubilizes the polar starting material and is miscible with the aqueous base required for Step 2.

EntryAmidation ReagentsPd Catalyst (Step 2)Base (Step 2)SolventOverall Yield (%)
1EDC·HCl, HOBt, DIPEAPd(PPh₃)₄Na₂CO₃ (aq)DMF45
2HATU, DIPEAPd(PPh₃)₄K₂CO₃ (aq)DMF62
3 HATU, DIPEA Pd(dppf)Cl₂ K₂CO₃ (aq) DMF 88
4CDI, DIPEAPd(dppf)Cl₂Cs₂CO₃ (aq)2-MeTHF74

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints (In-Process Controls, IPC) are embedded to ensure causality and reaction integrity.

Materials Required
  • Substrate: 5-Iodo-1H-indole-3-carboxylic acid (1.0 mmol, 287 mg)

  • Amidation (Step 1): Primary or secondary amine (1.2 mmol), HATU (1.2 mmol, 456 mg), DIPEA (3.0 mmol, 522 µL), Anhydrous DMF (5.0 mL).

  • Suzuki Coupling (Step 2): Arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), K₂CO₃ (3.0 mmol, 414 mg) dissolved in degassed H₂O (1.0 mL).

Step 1: C3-Amidation
  • Initiation: Charge an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar with 5-Iodo-1H-indole-3-carboxylic acid (287 mg) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (522 µL). The mixture will form a homogenous pale-yellow solution.

  • Amine Addition: Add the desired amine (1.2 mmol) in one portion.

  • Activation: Slowly add HATU (456 mg).

    • Self-Validation Cue: The solution will rapidly transition from pale yellow to a deep amber/orange color, indicating the formation of the active HOAt-ester intermediate.

  • Incubation: Stir at room temperature (20–25 °C) for 2 hours.

  • IPC 1 (Crucial): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Ensure complete disappearance of the starting material mass (m/z 287) and the appearance of the intermediate 5-iodo-1H-indole-3-carboxamide. Do not proceed to Step 2 until Step 1 is >95% complete.

Step 2: C5-Suzuki-Miyaura Cross-Coupling
  • Reagent Charging: To the same reaction vessel (containing the unpurified amide), add the arylboronic acid (1.5 mmol).

  • Base Switch: Add the aqueous K₂CO₃ solution (414 mg in 1.0 mL H₂O).

    • Causality Note: DIPEA from Step 1 is non-nucleophilic and poor at forming the reactive boronate complex. The introduction of aqueous inorganic base is mandatory to drive the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg).

    • Self-Validation Cue: The reaction mixture will immediately darken (brown/black), signifying the reduction of Pd(II) to the active Pd(0) species.

  • Heating: Attach a reflux condenser, purge the system with nitrogen for 5 minutes, and heat the mixture to 80 °C using an oil bath or heating block for 4 hours.

  • IPC 2: Monitor via TLC (Eluent: 5% MeOH in DCM). The highly UV-active biaryl product will appear as a new, lower-Rf spot compared to the iodo-intermediate.

Workup and Isolation
  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-aryl-1H-indole-3-carboxamide.

Mechanistic Pathway Visualization

The success of Step 2 relies on the highly selective oxidative addition of the Pd(0) catalyst into the C5–I bond, which is significantly more reactive than typical C–Br or C–Cl bonds, allowing the coupling to proceed efficiently even in the presence of the newly formed amide group.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Iodoindole intermediate TransMet Trans- metalation OxAdd->TransMet ArB(OH)2 Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Biaryl Product

Fig 2. Pd-catalyzed Suzuki-Miyaura cycle at the C5 position of the indole core.

References

  • AA Blocks: 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid. aablocks.com. 1

  • Fluorochem: 5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847-04-1). fluorochem.co.uk. 2

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. 3

  • Reductive deaminative cross-coupling of alkyl bistriflimides enabled by electrocatalysis. PMC (nih.gov). 4

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Asia Research News. 5

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC (nih.gov). 6

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 5-Iodo-1H-indole-3-carboxylic acid requires meticulous chemoselectivity and regiocontrol. While the C-5 iodine atom provides an indispensable synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), its electron-withdrawing nature subtly deactivates the indole core. Furthermore, indoles are highly susceptible to N-alkylation/acylation and over-oxidation. This guide addresses the two most reliable, high-yielding synthetic pathways and details the causal logic behind each reaction parameter to help you troubleshoot and optimize your yields.

Interactive Synthesis Workflows

The following logic diagram maps the two primary strategies to introduce the C-3 carboxylic acid group without disrupting the sensitive C-5 iodo-substituent.

SynthRoute SM 5-Iodoindole (Starting Material) RA_Step1 Friedel-Crafts Acylation Reagents: Trichloroacetyl Chloride, Pyridine, Dioxane (80°C) SM->RA_Step1 Route A (Acylation) RB_Step1 Vilsmeier-Haack Formylation Reagents: POCl3, DMF (0°C to 40°C) SM->RB_Step1 Route B (Formylation) RA_Int 3-Trichloroacetyl-5-iodoindole (C3-Regioselective Intermediate) RA_Step1->RA_Int RA_Step2 Basic Hydrolysis Reagents: NaOH, H2O/THF, Δ Acidic Workup RA_Int->RA_Step2 Target 5-Iodo-1H-indole-3-carboxylic acid (Final Product) RA_Step2->Target RB_Int 5-Iodo-1H-indole-3-carbaldehyde (Stable Intermediate) RB_Step1->RB_Int RB_Step2 Pinnick Oxidation Reagents: NaClO2, NaH2PO4, 2-Methyl-2-butene RB_Int->RB_Step2 RB_Step2->Target

Workflow diagram detailing two high-yield synthetic routes for 5-Iodo-1H-indole-3-carboxylic acid.

Quantitative Data & Route Comparison

Before selecting your operational pathway, compare the empirical yields, reaction conditions, and scalability metrics outlined below.

ParameterRoute A: Trichloroacetylation + HydrolysisRoute B: Vilsmeier-Haack + Oxidation
Typical Overall Yield 65% – 75%70% – 80% (Formylation ~82%[1])
Key Reagents Trichloroacetyl chloride, Pyridine, NaOH

, DMF,

Intermediate Stability High; easy to precipitate and filter[2].High; crystalline solid[1].
Mechanistic Advantage Direct C-3 functionalization; eliminates the need for any chemical oxidants[2].Avoids highly corrosive acyl chlorides; mild conditions protect the C-I bond[3].
Primary Risk Factor Formation of ester byproducts if alcoholic solvents are used during hydrolysis[4].Halogenation of the indole ring by

generated during the oxidation step.
Step-by-Step Experimental Methodologies

Both protocols detailed below are designed as self-validating systems. Physical changes (e.g., precipitation, phase changes) are included as observational checkpoints to ensure the reaction is proceeding as intended.

Protocol A: Trichloroacetylation Route (Oxidation-Free)

This route leverages the electron-withdrawing nature of the trichloromethyl group, rendering the intermediate highly susceptible to nucleophilic attack by hydroxide ions to form the carboxylic acid[2].

Step 1: C-3 Regioselective Acylation

  • Preparation: Dissolve 5-iodoindole (1.0 equiv) in anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Base Addition: Add pyridine (5.0 equiv). Causality Check: Pyridine acts as an acid scavenger and a mild nucleophilic catalyst, favoring thermodynamic C-3 functionalization over N-acylation[4].

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise add trichloroacetyl chloride (1.5 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2.5 hours[4].

  • Isolation: Cool to room temperature and pour into ice water. The intermediate (3-trichloroacetyl-5-iodoindole) will precipitate. Filter, wash with cold water, and dry.

Step 2: Basic Hydrolysis

  • Solvent Setup: Suspend the intermediate in a mixture of THF and water (3:1 ratio). Do not use methanol unless the methyl ester is your target[4].

  • Hydrolysis: Add NaOH (4.0 equiv) and heat the mixture to 80 °C for 60 minutes.

  • Acidification (Self-Validation): Cool the mixture. Slowly add 1M HCl until the pH reaches 2.0–3.0. The aqueous soluble sodium carboxylate will instantaneously protonate and crash out as the white/off-white 5-Iodo-1H-indole-3-carboxylic acid. Filter and dry under vacuum.

Protocol B: Vilsmeier-Haack Formylation & Pinnick Oxidation Route

This pathway utilizes mild electrophilic aromatic substitution followed by a chemoselective oxidation[5],[3].

Step 1: Formylation (Vilsmeier-Haack)

  • Reagent Generation: Cool anhydrous DMF (excess) to 0 °C in an ice-salt bath. Dropwise add

    
     (1.2 equiv) over 15 minutes. Causality Check: The reaction between DMF and 
    
    
    
    generates the highly electrophilic Vilsmeier iminium ion[6].
  • Indole Addition: Dissolve 5-iodoindole (1.0 equiv) in a minimal amount of DMF and add dropwise to the reagent.

  • Propagation: Remove the ice bath and heat to 40 °C for 1 hour.

  • Hydrolysis of Iminium: Quench with ice-cold water followed by 5M NaOH to hydrolyze the iminium intermediate[6],[3]. Filter the resulting 5-iodo-1H-indole-3-carbaldehyde. Expected yield: ~82%[1].

Step 2: Pinnick Oxidation

  • Preparation: Dissolve the aldehyde in a mixture of tert-butanol and THF.

  • Scavenger Addition: Add an excess of 2-methyl-2-butene (5.0-10.0 equiv).

  • Oxidation: Dropwise add an aqueous solution containing

    
     (1.5 equiv) and 
    
    
    
    (buffer, 1.5 equiv) at room temperature.
  • Isolation: Stir for 4 hours. Concentrate the organic solvents in vacuo, dilute with water, and acidify to pH 3 with 1M HCl to precipitate the target carboxylic acid[5].

Troubleshooting & FAQs

Q1: During the Friedel-Crafts acylation (Route A), I am isolating N-acylated side products instead of the desired C-3 acylated intermediate. What is going wrong? Answer: The regioselectivity between N-1 and C-3 is entirely dictated by your choice of base and solvent. The indole nitrogen is the most acidic site, but the C-3 carbon is the most nucleophilic site due to enamine character[3]. If you employ a strong base (like NaH), you deprotonate the nitrogen, forcing irreversible N-acylation. By strictly using a weak base like pyridine in dioxane, N-acylation becomes a reversible kinetic process, allowing the system to funnel into the more stable, thermodynamic C-3 acylated product[4],[2].

Q2: I attempted the hydrolysis of the 3-trichloroacetyl intermediate (Route A), but NMR indicates I isolated a methyl ester instead of the carboxylic acid. How do I force it to the acid? Answer: This occurs when an alcoholic solvent (like methanol or ethanol) is used during the basic hydrolysis. Under basic conditions, the hydroxide ion and methoxide ion compete. Attack by methoxide leads to transesterification, generating the methyl ester[4]. To exclusively yield the carboxylic acid, you must strictly perform the reaction in a non-nucleophilic aqueous system (e.g.,


 in 

/THF) to drive irreversible carboxylate salt formation.

Q3: My Vilsmeier-Haack formylation yield (Route B) is significantly lower than the expected 80%+. What could be causing incomplete conversion? Answer: The Vilsmeier reagent is exceptionally hygroscopic. If your DMF is not strictly anhydrous, or if the


 has degraded due to atmospheric moisture exposure, the electrophilic chloromethyleneiminium ion is prematurely hydrolyzed back into DMF and HCl before the indole can attack[6]. Ensure your reagents are fresh and the reaction is purged with argon or nitrogen.

Q4: During the oxidation of 5-iodo-1H-indole-3-carbaldehyde (Route B), LC-MS analysis showed deiodination and chlorination of the indole core. How can I prevent this degradation? Answer: You are observing the limits of chemoselectivity. Harsh oxidants (like


) will cleave the C-I bond. While Pinnick oxidation (

) is exceptionally mild for converting aldehydes to carboxylic acids, the reaction generates highly reactive hypochlorous acid (

) as a byproduct.

is a powerful electrophile that will rapidly chlorinate the electron-rich indole ring. You must include a high excess of a sacrificial alkene scavenger, such as 2-methyl-2-butene , which reacts instantly with

, protecting your 5-iodoindole scaffold[5].
References
  • [Carboxyl–11C]-Labeling of four high-affinity cPLA2α inhibitors and their evaluation as radioligands in mice with positron emission tomography - PMC. nih.gov.
  • WO2018015558A1 - Imidazolyl-substituted indole derivatives binding 5-ht7 serotonin receptor and pharmaceutical compositions thereof - Google Patents. google.com.
  • The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads Jake M. Rigby - UEA Digital Repository. uea.ac.uk.
  • 4-Fluoro-5-iodoindole-3-carbaldehyde | Benchchem. benchchem.com.
  • An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride - Benchchem. benchchem.com.

Sources

Technical Support Center: Purification & Handling of 5-Iodo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Iodo-1H-indole-3-carboxylic acid . This guide is engineered for synthetic chemists, analytical scientists, and drug development professionals. Purifying this specific scaffold presents a dual challenge: managing the amphoteric and highly polar nature of the indole-3-carboxylic acid moiety while mitigating the photolytic and thermal lability of the C5-iodine bond.

Below, you will find physicochemical profiling, a decision-matrix workflow, troubleshooting FAQs, and self-validating protocols designed to maximize your isolated yield and compound integrity.

Physicochemical Profiling & Causality

To design an effective purification strategy, one must first understand the intrinsic vulnerabilities of the molecule. The table below summarizes the quantitative data that dictate our purification logic.

PropertyQuantitative ValueMechanistic Implication for Purification
pKa (Carboxylic Acid) ~3.5 – 3.9[1][2]Enables selective ionization in weak aqueous bases (e.g., NaHCO₃) for liquid-liquid extraction.
pKa (Indole NH) ~16.0Remains protonated and neutral under standard aqueous extraction conditions.
Thermal Stability Decarboxylates >80 °C[3][4]Evaporation and drying must be strictly controlled (<40 °C) to prevent degradation to 5-iodoindole.
Photostability Highly Light-Sensitive[5][6]The C-I bond undergoes homolytic cleavage under UV/Vis light. Requires amber glassware and dark storage.
Solubility Soluble in EtOH, EtOAc, MeOH[2]Ideal for reverse-phase chromatography and selective recrystallization. Insoluble in non-polar solvents (hexane).

Purification Decision Matrix

Use the following logic tree to determine the most efficient purification route based on the crude purity profile of your reaction mixture.

G Crude Crude 5-Iodo-1H-indole-3-carboxylic acid (Reaction Mixture) Check Initial Purity Assessment (LC-MS / NMR) Crude->Check HighPurity Purity > 85% (Minor byproducts) Check->HighPurity Yes LowPurity Purity < 85% (Contains unreacted 5-iodoindole) Check->LowPurity No Recryst Recrystallization (EtOH/H2O or EtOAc/Hexane) HighPurity->Recryst Extraction Acid-Base Extraction (Partition with NaHCO3 / HCl) LowPurity->Extraction Pure Pure Target Compound (Store < 4°C, Argon, Dark) Recryst->Pure Extraction->Check Re-evaluate Chromatography Prep-HPLC Polish (0.1% TFA Modifier Required) Extraction->Chromatography If isomers persist Chromatography->Pure

Purification workflow for 5-Iodo-1H-indole-3-carboxylic acid based on crude purity.

Troubleshooting & FAQs

Q1: Why am I losing product mass to a non-polar byproduct during thermal drying or rotary evaporation? A: You are likely observing thermal decarboxylation. Indole-3-carboxylic acids are uniquely susceptible to decarboxylation under mild to elevated temperatures[3][4]. The electron-rich nature of the indole pyrrole ring stabilizes protonation at the C3 position, which mechanistically facilitates the rapid extrusion of CO₂ gas[7]. Solution: Never exceed a 40 °C water bath temperature during solvent removal. Always dry the purified product under high vacuum at room temperature.

Q2: My compound streaks severely on silica gel TLC and flash columns, leading to poor recovery. How can I improve resolution? A: The carboxylic acid group (pKa ~3.9)[2] ionizes on the slightly acidic surface of silica gel, causing severe hydrogen bonding and streaking. Solution: You must suppress this ionization. Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA) to your organic mobile phase (e.g., EtOAc/Hexane or DCM/MeOH). This keeps the molecule fully protonated, ensuring a tight, well-resolved chromatographic band.

Q3: How do I separate unreacted 5-iodoindole from the target 5-iodo-1H-indole-3-carboxylic acid without using chromatography? A: Exploit the pKa differential via an acid-base extraction. 5-Iodoindole is essentially neutral in aqueous conditions (NH pKa ~16), whereas the target compound contains a highly acidic carboxylic acid[1]. By dissolving the crude mixture in an organic solvent and extracting with saturated aqueous NaHCO₃ (pH ~8.3), the target compound deprotonates and migrates to the aqueous layer as a water-soluble sodium salt. The unreacted 5-iodoindole remains trapped in the organic layer.

Q4: Why is my purified white/pale-yellow powder turning pink or brown over time? A: This indicates photolytic degradation of the C-I bond. 5-Iodoindole derivatives are highly light-sensitive[5][6]. Exposure to ambient laboratory UV/visible light causes homolytic cleavage of the carbon-iodine bond, generating highly reactive iodine radicals. These radicals rapidly oxidize the indole core, leading to colored polymeric impurities. Solution: Always handle the compound under low-light conditions. Store the final purified powder in amber glass vials, blanketed with Argon or Nitrogen gas, at 2–8 °C.

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction

Use this protocol to remove neutral impurities (like unreacted 5-iodoindole) from the target acid.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Gently invert and vent frequently. (Causality: CO₂ gas evolution will occur as the carboxylic acid reacts with the bicarbonate).

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the sodium salt of 5-iodo-1H-indole-3-carboxylic acid. The upper organic layer contains neutral impurities.

  • Washing: Drain the aqueous layer and wash it once more with a small volume of fresh EtOAc to remove trace organic carryover.

  • Acidification (Self-Validating Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 2.0 (Verify with pH test strips).

    • Validation Check: A dense, off-white precipitate must form immediately upon reaching the target pH. If the solution remains clear, the pH is not low enough to fully protonate the carboxylate.

  • Isolation: Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with ice-cold distilled water to remove residual inorganic salts.

  • Drying: Dry the solid under high vacuum in a desiccator (protected from light) at room temperature for 12–24 hours. Do not apply heat [4].

Protocol B: Preparative HPLC Polish

Use this protocol if the crude contains positional isomers (e.g., 4-iodo or 6-iodo derivatives) that cannot be resolved by extraction.

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA is critical to keep the carboxylic acid protonated, preventing peak tailing and maintaining sharp peak symmetry.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% TFA.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Recovery: Pool fractions containing the target mass. Lyophilize (freeze-dry) the pooled fractions in the dark to yield the pure compound without subjecting it to thermal stress.

References

  • NP-MRD. "Showing NP-Card for Indole-3-carboxylic acid (NP0001160)". NP-MRD.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 5-Iodoindole". Fisher Scientific.[Link]

  • Yoshida, T., et al. "Novel Reversible Indole-3-carboxylate Decarboxylase Catalyzing Nonoxidative Decarboxylation". Bioscience, Biotechnology, and Biochemistry.[Link]

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles". ChemRxiv.[Link]

  • ACS Publications. "Stereoretentive Catalytic[3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles". Journal of the American Chemical Society.[Link]

Sources

Preventing deiodination during coupling reactions of 5-iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Deiodination and Maximizing Coupling Efficiency

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodoindoles. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of deiodination during palladium-catalyzed cross-coupling reactions. Our focus is on providing scientifically-grounded, practical solutions to help you achieve high yields of your desired coupled products.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 5-iodoindoles?

Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the iodine atom on the 5-iodoindole is replaced by a hydrogen atom.[1] This results in the formation of an undesired indole byproduct, which lowers the yield of your target molecule and can complicate purification. 5-Iodoindoles are particularly susceptible to this side reaction due to the high reactivity of the carbon-iodine bond and the electron-rich nature of the indole ring system.

Q2: What is the primary mechanism of deiodination in these reactions?

The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in several ways, including the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the indole group attached to the palladium, leading to the deiodinated indole.

Q3: Are there general strategies I can employ to minimize deiodination across different coupling reactions?

Yes, several general principles can help suppress deiodination:

  • Lower Reaction Temperatures: Elevated temperatures can accelerate the formation of Pd-H species and subsequent deiodination. Running reactions at the lowest effective temperature is often beneficial.

  • Choice of Base: Strong alkoxide bases can sometimes act as hydride sources. Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often a better choice.[2]

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired reductive elimination of the coupled product over deiodination.[3][4][5][6]

  • Inert Atmosphere: Rigorously excluding oxygen is crucial, as it can be involved in pathways that lead to catalyst decomposition and side reactions.

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, the conditions can often promote deiodination of sensitive substrates like 5-iodoindoles.

Issue: Significant formation of indole byproduct detected by LC-MS.

  • Causality: High reaction temperatures and strong bases are common culprits. The choice of ligand and palladium precursor also plays a significant role.

  • Troubleshooting Steps:

    • Lower the Temperature: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to a range of 60-80 °C.

    • Optimize the Base: If you are using a strong base like sodium tert-butoxide, switch to a milder inorganic base. A comparison of common bases is provided in the table below.

    • Ligand Screening: If using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich biarylphosphine ligand.

    • Palladium Precursor: While both Pd(OAc)₂ and Pd₂(dba)₃ are common choices, their performance can differ depending on the ligand and other conditions.[7][8] If one is giving poor results, it may be worth trying the other.

ParameterRecommended Condition for 5-IodoindoleRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Both are effective, but their in-situ activation can be influenced by other reaction components.
Ligand SPhos or XPhosBulky, electron-rich ligands that promote reductive elimination of the desired product.[3][4][5][6]
Base K₃PO₄ or Cs₂CO₃Milder bases that are less likely to act as hydride sources compared to strong alkoxides.[2]
Solvent Dioxane/H₂O or Toluene/H₂OAprotic solvents are generally preferred to minimize potential hydride sources.
Temperature Room Temperature to 80 °CLower temperatures disfavor the deiodination pathway.

Experimental Protocol: Low-Deiodination Suzuki Coupling of 5-Iodoindole

  • To a dry reaction vessel, add 5-iodoindole (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Add the degassed solvent (e.g., dioxane/water 10:1).

  • Stir the reaction mixture at the desired temperature (start with room temperature and gently heat to 60-80 °C if necessary).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C-C triple bonds. The traditional use of a copper co-catalyst can sometimes lead to side reactions, including deiodination.

Issue: Low yield of the desired alkynylated indole with significant deiodination.

  • Causality: The presence of copper can sometimes facilitate side reactions. Also, the amine base, if not chosen carefully, can contribute to deiodination.

  • Troubleshooting Steps:

    • Attempt a Copper-Free Protocol: Eliminating the copper co-catalyst is often the most effective way to reduce side reactions like Glaser homocoupling and can also impact deiodination.[9][10][11]

    • Base Selection: While amine bases like triethylamine or diisopropylethylamine are standard, consider using an inorganic base like K₂CO₃ in a copper-free system.

    • Ligand Choice: If deiodination persists, incorporating a suitable phosphine ligand can help stabilize the palladium catalyst and favor the desired coupling.

ParameterRecommended Condition for 5-IodoindoleRationale
Palladium Precursor PdCl₂(PPh₃)₂ or Pd(OAc)₂Both are effective starting points for generating the active Pd(0) species.
Co-catalyst None (Copper-free)Avoids potential side reactions associated with copper.[9][10][11]
Ligand PPh₃ or specific ligands for challenging substratesPPh₃ is often sufficient, but for difficult couplings, more specialized ligands may be needed.
Base Et₃N or DIPEA (with copper) or K₂CO₃ (copper-free)The choice of base is often linked to whether a copper co-catalyst is used.
Solvent THF or DMFAprotic polar solvents are generally used.
Temperature Room Temperature to 50 °CMild temperatures are usually sufficient for the reactive 5-iodoindole.

Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Iodoindole

  • To a dry Schlenk flask under an inert atmosphere, add 5-iodoindole (1.0 eq.), PdCl₂(PPh₃)₂ (1-3 mol%), and the phosphine ligand if different (e.g., XPhos, 2-6 mol%).

  • Add the degassed solvent (e.g., THF).

  • Add the terminal alkyne (1.1-1.5 eq.) followed by the base (e.g., DIPEA, 2.0-3.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds. The choice of ligand and base is critical to prevent deiodination, especially with electron-rich aryl halides like 5-iodoindole.

Issue: Deiodination is the major product instead of the aminated indole.

  • Causality: This is often due to a suboptimal ligand that does not sufficiently accelerate the C-N reductive elimination, allowing the deiodination pathway to compete. Strong bases can also exacerbate the problem.

  • Troubleshooting Steps:

    • Ligand Selection is Key: The use of bulky, electron-rich biarylphosphine ligands is crucial. XPhos and SPhos are excellent starting points.[3][4][5][12]

    • Base Optimization: While NaOtBu is a common base, it can sometimes be too harsh. Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄.[13]

    • Solvent Choice: Aprotic solvents like toluene or dioxane are standard. Avoid protic solvents which can be a source of protons for deiodination.[14]

ParameterRecommended Condition for 5-IodoindoleRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are commonly used and effective.
Ligand XPhos or BrettPhosThese bulky ligands are specifically designed to facilitate C-N bond formation.[3][5][12]
Base Cs₂CO₃ or K₃PO₄Milder bases that are less prone to causing deiodination.[13]
Solvent Toluene or DioxaneAprotic solvents are preferred.
Temperature 80-110 °CAminations often require heating, but the lowest effective temperature should be used.

Experimental Protocol: Optimized Buchwald-Hartwig Amination of 5-Iodoindole

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) to a dry reaction vessel.

  • Add the 5-iodoindole (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the degassed solvent (e.g., toluene).

  • Seal the vessel and heat with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizing the Competing Pathways

To better understand the challenge, it is helpful to visualize the desired catalytic cycle for a generic cross-coupling reaction versus the competing deiodination pathway.

G cluster_0 Desired Coupling Pathway cluster_1 Deiodination Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-I) Pd0->OA Ar-I TM Transmetalation (Ar-Pd(II)-R) OA->TM R-M PdH Pd-H Formation OA->PdH Base, Solvent, H₂O RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RE->Product RE_deiod Reductive Elimination PdH->RE_deiod RE_deiod->Pd0 Catalyst Regeneration Byproduct Ar-H (Deiodinated Byproduct) RE_deiod->Byproduct

Caption: Catalytic cycle showing desired coupling vs. deiodination.

References

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
  • Buchwald Ligands Review. Entegris.
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
  • A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions. Benchchem.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Benchchem.
  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)
  • Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions.
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Chemistry Portal.
  • Aqueous-Phase Heck Coupling of 5-Iodouridine and Alkenes under Phosphine-Free Conditions.
  • Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. PubMed.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium C
  • Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
  • Heck Transformations of Biological Compounds C
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Understanding Palladium Acetate
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions...
  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). PubMed Central.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Comparative study of 5-chloro-indole and 5-bromo-indole deriv
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Suzuki Reaction. Chem 115 Myers.
  • Efficient Synthesis of Symmetric Oligothiophenes via Decarboxylative and Suzuki Cross-Coupling Reactions. Spectrum: Concordia University Research Repository.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Copper-free Sonogashira coupling.
  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Shedding Light on the Precatalytic Mixture of Pd(OAc)
  • Heck reaction. Chemistry LibreTexts.
  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles.
  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism; pp. 133–140.
  • A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diamin
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • minimizing hydrodehalogenation side products in palladium c
  • Suzuki reactions in novel liquids. Diva-Portal.org.
  • Optimization of the reaction conditions for the Buchwald-Hartwig...

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Technical Support Center: Recrystallization of 5-Iodo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-Iodo-1H-indole-3-carboxylic acid via recrystallization. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the critical molecular features of 5-Iodo-1H-indole-3-carboxylic acid that influence solvent selection for recrystallization?

A1: Understanding the molecule's structure is fundamental to selecting an appropriate solvent system. The key features are:

  • Indole Ring System: Aromatic and relatively non-polar, but the N-H group allows for hydrogen bond donation.

  • Carboxylic Acid (-COOH): A highly polar functional group capable of both hydrogen bond donation and acceptance. This group imparts acidic properties to the molecule.

  • Iodine Atom: A large, polarizable halogen that increases the molecule's molecular weight and can participate in halogen bonding, but overall contributes to lower solubility in very polar solvents like water compared to its non-iodinated parent compound.

  • Hydrogen Bonding Capability: The presence of both N-H and -COOH groups allows the molecule to form strong intermolecular hydrogen bonds with itself. A successful recrystallization solvent must be able to disrupt these bonds at elevated temperatures.

The combination of a large, relatively non-polar indole backbone with a very polar carboxylic acid group makes this an amphiphilic molecule. This duality means that single-solvent systems may not be ideal, and solvent mixtures are often required to achieve the desired solubility profile.

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The cornerstone of a successful recrystallization is the selection of a solvent (or solvent system) with a specific temperature-dependent solubility profile for your compound.[1][2] The ideal solvent should exhibit:

  • High solubility at elevated temperatures: The solvent should completely dissolve the crude 5-Iodo-1H-indole-3-carboxylic acid at or near the solvent's boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Favorable impurity solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor during crystal collection).[3]

  • Chemical inertness: The solvent must not react with the compound.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

Q3: Which solvents are good starting points for the recrystallization of 5-Iodo-1H-indole-3-carboxylic acid?

A3: Based on the molecule's structure, polar protic solvents are excellent starting points due to their ability to engage in hydrogen bonding. A systematic approach is to test small quantities of your crude product against a panel of solvents.

Table 1: Predicted Solubility and Suitability of Common Solvents

Solvent ClassExample Solvent(s)Predicted Solubility of 5-Iodo-1H-indole-3-carboxylic acidRationale & Comments
Polar Protic Methanol, Ethanol, IsopropanolGood to High: Likely soluble when hot.These solvents can hydrogen bond with the carboxylic acid and N-H group. They are often good candidates for single-solvent recrystallization of indole carboxylic acids.[4][5]
Polar Protic WaterVery Low: While the carboxylic acid is polar, the large iodinated indole backbone significantly reduces water solubility. However, water can be an excellent anti-solvent in a mixed-solvent system with a more soluble partner like ethanol or acetone.[6][7]
Polar Aprotic Acetone, Ethyl AcetateModerate to Good: Can accept hydrogen bonds but cannot donate. May dissolve the compound well, potentially too well at room temperature. Ethyl acetate is often used in chromatography, suggesting good solubility.[8]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High: These are extremely polar solvents that will likely dissolve the compound at room temperature, making them unsuitable for recrystallization unless used with an anti-solvent.[9]
Non-Polar Hexanes, TolueneVery Low to Insoluble: These solvents cannot effectively solvate the polar carboxylic acid group. They are useful for washing crude material to remove non-polar impurities.
Chlorinated Dichloromethane (DCM)Low to Moderate: May have some solvating power but is unlikely to be a primary recrystallization solvent. Often used in chromatography.[10]

Recommendation: Start with ethanol (95%) or isopropanol . If the compound is too soluble even when cold, consider a mixed-solvent system such as ethanol/water or acetone/hexanes .

Experimental Protocol: Solvent Selection & Recrystallization

This protocol outlines a systematic method for purifying 5-Iodo-1H-indole-3-carboxylic acid.

Part 1: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each drop, until the total volume is ~0.5 mL. Note the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: Gently heat the test tubes that showed poor room-temperature solubility in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Observation: The best solvent is one in which the compound fully dissolved when hot and formed a significant amount of crystalline precipitate upon cooling.

Part 2: Bulk Recrystallization Protocol (Single Solvent)

  • Dissolution: Place the crude 5-Iodo-1H-indole-3-carboxylic acid in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[11]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][3] Rushing this step can cause the compound to precipitate as an impure powder.

  • Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of indole derivatives.

Problem 1: The compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a very high degree.[12] Impurities can also suppress the melting point of the solute, contributing to this issue.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow it to cool more slowly.

    • Lower the Solution Temperature: Try a different solvent with a lower boiling point.

    • Induce Crystallization: Once the solution has cooled slightly below the temperature at which it oiled out, add a seed crystal or scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

Problem 2: No crystals form upon cooling.
  • Causality: This is typically due to one of two reasons: either too much solvent was added, or the solution is not sufficiently supersaturated upon cooling.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could lead to rapid precipitation.

    • Introduce an Anti-Solvent: If you suspect you are close to saturation, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes faintly cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly. For an ethanol solution, ice-cold water would be a suitable anti-solvent.[11]

    • Induce Crystallization: Use a seed crystal or scratch the inside of the flask.

Problem 3: Crystal yield is very low.
  • Causality: This can result from using too much solvent, not allowing sufficient time for crystallization, or cooling the solution too quickly. It can also occur if the compound has significant solubility in the solvent even at low temperatures.

  • Solutions:

    • Optimize Solvent Volume: In subsequent attempts, use less solvent. The goal is to create a saturated solution at the boiling point.[11]

    • Increase Crystallization Time: Allow the solution to stand at room temperature for a longer period before moving it to the ice bath.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The purified crystals are discolored.
  • Causality: Indole derivatives can be susceptible to oxidation, which can form colored impurities.[11] The discoloration may also be due to a persistent, colored impurity that has a similar solubility profile to your product.

  • Solutions:

    • Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Keep the solution hot for a few minutes, then remove the carbon via hot gravity filtration before cooling. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

    • Work Under Inert Atmosphere: To prevent oxidation, particularly during heating, you can perform the recrystallization under a nitrogen or argon atmosphere.[11]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Crude Product Dissolved in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution oiling_out Does Compound 'Oil Out'? cool_solution->oiling_out crystals_form Do Crystals Form? no_crystals No Crystals Form crystals_form->no_crystals No yes_crystals Crystals Form crystals_form->yes_crystals Yes oiling_out->crystals_form No oils_out Compound Oils Out oiling_out->oils_out Yes too_much_solvent Too Much Solvent Used? no_crystals->too_much_solvent evaporate Boil Off Some Solvent & Re-cool too_much_solvent->evaporate Yes add_antisolvent Add Anti-Solvent & Re-cool too_much_solvent->add_antisolvent No / Unsure evaporate->cool_solution add_antisolvent->cool_solution reheat_add_solvent Re-heat, Add More Solvent, Cool Slower oils_out->reheat_add_solvent reheat_add_solvent->cool_solution check_yield Is Yield Acceptable? yes_crystals->check_yield low_yield Low Yield check_yield->low_yield No collect_crystals Collect, Wash, & Dry Crystals check_yield->collect_crystals Yes concentrate_mother_liquor Concentrate Mother Liquor for 2nd Crop low_yield->concentrate_mother_liquor end Pure Product collect_crystals->end

Caption: Troubleshooting workflow for common recrystallization problems.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Scribd. (n.d.). Recrystallization Techniques for Purification.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.).
  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?.
  • Rsc.org. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
  • Benchchem. (n.d.). Common impurities in methyl indole-3-carboxylate and their removal.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1H-indole-3-carboxylic acid.
  • Benchchem. (n.d.). Purification techniques for indole aldehydes.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
  • Selleck Chemicals. (n.d.). Indole-3-carboxylic acid.
  • Organic Syntheses. (n.d.). Indole-3-acetic Acid.
  • Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.

Sources

Technical Support Center: Optimizing Reaction Temperature for Indole-3-Carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of indole-3-carboxylic acid (ICA). The most common point of failure is temperature mismanagement .

Unlike standard aliphatic or benzoic acids, the indole ring is exceptionally electron-rich at the C3 position. This high electron density stabilizes the incipient carbanion formed during the extrusion of CO₂. Consequently, ICA is highly susceptible to premature protodecarboxylation under mild thermal or acidic conditions[1]. Mastering the functionalization of this substrate requires a strict understanding of thermodynamic versus kinetic control.

Below is our comprehensive troubleshooting guide, FAQ, and validated protocol repository to help you optimize your workflows.

Pathway Visualization: Temperature-Dependent Control

G ICA Indole-3-Carboxylic Acid (Starting Material) LowTemp Low Temp (0 - 25 °C) Kinetic Control ICA->LowTemp HighTemp High Temp (110 - 140 °C) Thermodynamic Control ICA->HighTemp Amidation Amidation / Esterification (Carboxyl Retained) LowTemp->Amidation EDC/HOBt Halogenation Biocatalytic Halogenation (Decarboxylative) LowTemp->Halogenation VHPO / H2O2 Arylation Pd/Au-Catalyzed Cross-Coupling (Decarboxylative) HighTemp->Arylation Pd(OAc)2 / AgOAc C3Carbox C3-Carboxylation (Reversible CO2 insertion) HighTemp->C3Carbox CO2 / Base

Temperature-dependent functionalization pathways of indole-3-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my EDC/HOBt amidation stall, and why am I recovering degraded starting material? A1: If you are pre-mixing the carboxylic acid with coupling reagents at room temperature (> 20 °C) before adding your amine, the activated O-acylisourea intermediate is likely degrading or rapidly forming an inactive symmetric anhydride[2]. Because ICA is sensitive, activation must be performed strictly at 0 °C. Only after the amine is introduced should the reaction be allowed to slowly warm to room temperature[2][3].

Q2: I am attempting a Pd-catalyzed C-H functionalization to retain the C3-carboxyl group, but I keep getting decarboxylated byproducts. Why? A2: Standard transition metal-catalyzed C-H functionalization requires elevated temperatures (> 100 °C). At these temperatures, the thermal energy easily surpasses the activation barrier for CO₂ extrusion from the indole C3 position, making decarboxylation the thermodynamically favored pathway[4][5]. To retain the carboxyl group, you must either pre-esterify the acid (though even methyl esters can decarboxylate under specific Pd conditions[4]) or utilize low-temperature kinetic pathways.

Q3: How do I control N1 vs. C3 carboxylation of indoles when using CO₂ surrogates? A3: Regioselectivity is strictly dictated by temperature. N1-carboxylation is kinetically favored and peaks at 40–50 °C. If you raise the temperature to 120–140 °C, the reaction overcomes the kinetic barrier, and the equilibrium shifts entirely to the thermodynamically stable C3-carboxylated product[6][7].

Q4: Can decarboxylative halogenation be achieved without applying high heat? A4: Yes. While transition-metal decarboxylation requires > 100 °C, you can bypass this thermal requirement using biocatalysis. Vanadium Haloperoxidases (VHPO) combined with H₂O₂ and halide salts facilitate highly efficient decarboxylative halogenation of ICA at room temperature (25 °C) in a biphasic buffer/EtOAc system[8].

Part 2: Quantitative Data & Temperature Optimization

To illustrate the stark impact of temperature on reaction outcomes, review the synthesized data below before designing your experiment.

Table 1: Effect of Temperature on Pd-Catalyzed Decarboxylative C2-Arylation

Data synthesized from standardized Pd(II)-catalyzed decarboxylative arylation protocols[4][5].

Temperature (°C)Catalyst SystemTime (h)Yield (%)Mechanistic Observation
75 Pd(OAc)₂ / AgOAc12TraceInsufficient thermal energy for CO₂ extrusion.
90 Pd(OAc)₂ / AgOAc12< 20%Slow decarboxylation; catalyst resting state stalled.
110 Pd(OAc)₂ / AgOAc1275–87%Optimal kinetic turnover for decarboxylative coupling.
120 Pd(OAc)₂ / AgOAc12> 80%Highly efficient; required for sterically hindered substrates.
Table 2: Temperature-Dependent Regioselectivity in Indole Carboxylation

Data demonstrating the switchable N-H vs. C3-H carboxylation equilibrium using dual-function reagents[6][7].

Temperature (°C)Reagent EquivalentsMajor ProductYield (%)Thermodynamic State
40–50 1.0 - 1.1 equivN1-Carboxylated86%Kinetic Control
80–100 1.0 - 2.0 equivMixtureVariableTransition State
120–140 2.0 - 2.2 equivC3-Carboxylated72–83%Thermodynamic Control

Part 3: Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in mechanistic checkpoints to ensure your reaction is proceeding correctly.

Protocol A: Low-Temperature Amide Bond Formation (Kinetic Control)

Objective: Synthesize indole-3-carboxamides without triggering protodecarboxylation or symmetric anhydride accumulation.

  • Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve indole-3-carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous CH₂Cl₂[2][3].

  • Thermal Suppression: Submerge the flask in an ice bath to strictly maintain 0 °C.

    • Causality: The 0 °C environment suppresses the thermal degradation of the highly reactive O-acylisourea intermediate and prevents the formation of unreactive symmetric anhydrides[2].

  • Base Addition: Add DIPEA (2.7 equiv) dropwise and stir for 10-15 minutes at 0 °C[2].

  • Amine Coupling: Dissolve the primary amine (0.45 - 1.0 equiv) in a minimal amount of dry CH₂Cl₂ and add it dropwise to the activated mixture, maintaining 0 °C[2][3].

  • Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) overnight[2].

    • Self-Validation Checkpoint: Monitor the reaction via TLC or LC-MS. The clean disappearance of the baseline acid spot without the appearance of a less-polar, non-product spot (which would indicate anhydride formation) confirms successful kinetic trapping.

Protocol B: High-Temperature Decarboxylative C2-Arylation (Thermodynamic Control)

Objective: Utilize the C3-carboxyl group as a traceless directing/leaving group for Pd-catalyzed arylation.

  • Reagent Assembly: Combine indole-3-carboxylic acid (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv) in a pressure-resistant reaction vial[4][5].

  • Solvent Addition: Add a 1:1 mixture of Hexafluoroisopropanol (HFIP) and Trifluoroacetic acid (TFA) (1 mL each per 0.2 mmol substrate)[4].

    • Causality: HFIP stabilizes the cationic Pd intermediates, while TFA facilitates the protometalation and lowers the barrier for subsequent decarboxylation[4][5].

  • Thermal Activation: Seal the vial and submerge it in an oil bath pre-heated strictly to 110–120 °C[4][5].

    • Causality: As shown in Table 1, temperatures below 90 °C fail to provide the activation energy required to break the C-C bond and extrude CO₂ from the Pd-carboxylate complex[4].

  • Reaction Monitoring: Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Upon initial heating to 110 °C, micro-bubbling (CO₂ gas evolution) should be visible within the sealed vial, confirming the initiation of the decarboxylative catalytic cycle.

  • Quenching: Cool the mixture to room temperature and carefully quench with crushed ice to precipitate the C2-arylated indole product[4].

References

1.[4] "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC", nih.gov, 2.[2] "Technical Support Center: Synthesis of Indole-3-Carboxamide Derivatives", Benchchem, 3.[5] "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry", ACS Publications, 4.[9] "Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water | The Journal of Organic Chemistry", ACS Publications, 5.[6] "Regiodivergent N1- and C3- Carboxylation of Indoles", ChemRxiv, 6.[7] "Switchable N–H vs. C3–H carboxylation of indoles using dual-function reagents", RSC, 7.[3] "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators", MDPI, 8.[1] "Stereoretentive Catalytic [3+2]-Cycloaddition/Rearrangement/Decarboxylation Reactions of Indoles with Non-Racemic Donor–Acceptor Cyclopropanes", ACS Publications, 9.[8] "Decarboxylative Halogenation of Indoles by Vanadium Haloperoxidases", ChemRxiv,

Sources

Troubleshooting low conversion rates in 5-iodoindole Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-iodoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome challenges related to low conversion rates and achieve optimal results in your synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus on diagnosing the problem and providing actionable solutions based on mechanistic principles.

Q1: My reaction has stalled with significant 5-iodoindole remaining. What are the most likely causes and how can I fix it?

This is a common issue that typically points to a problem with the catalytic cycle. The primary culprits are often related to the catalyst's activity or the stability of the reagents.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not thoroughly deoxygenated. Additionally, the unprotected N-H on the indole ring can be deprotonated by the base; the resulting indolide anion may coordinate to the palladium center, inhibiting its catalytic activity.[1]

    • Solution: Ensure rigorous degassing of all solvents and reagents by using several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[2][3] If catalyst inhibition is suspected, consider protecting the indole nitrogen with a suitable group like Boc or SEM, although many protocols are successful without protection.[1]

  • Inactive Pre-catalyst: Some palladium sources, like Pd(OAc)₂, require in-situ reduction to the active Pd(0) state. If this reduction is inefficient, the catalytic cycle will not initiate properly.

    • Solution: Switch to a pre-catalyst that readily forms the active Pd(0) species, such as Pd(PPh₃)₄ or modern Buchwald pre-catalysts (e.g., SPhos G4, XPhos G4).[4][5] These are often more reliable and require lower catalyst loadings.

  • Slow Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects on your specific 5-iodoindole derivative could slow this initial step.[6]

    • Solution: Employ more electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type ligands (SPhos, XPhos), which are known to accelerate oxidative addition.[1][6] Increasing the reaction temperature may also help, but must be balanced against potential substrate or product degradation.[7]

Q2: My 5-iodoindole is consumed, but the yield of my desired product is low. I'm observing a significant amount of indole as a byproduct. What is happening?

The formation of indole from 5-iodoindole indicates a dominant dehalogenation side reaction. This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.

Mechanism and Mitigation:

Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This can arise from the palladium complex reacting with bases, solvents (especially alcohols), or trace water.[2][8] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl, making 5-iodoindole particularly susceptible.[2]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid amine bases or alcoholic solvents if possible, as they can be sources of hydride.[8] Inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.

  • Ligand Selection: Certain ligands can suppress dehalogenation. Buchwald-type ligands like SPhos are often effective.

  • Reaction Kinetics: The goal is to make the desired transmetalation and reductive elimination steps kinetically faster than the dehalogenation pathway.

    • Increase Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can favor the productive coupling pathway.[9]

    • Optimize Temperature: While higher temperatures can increase reaction rates, they can sometimes promote side reactions. A careful temperature screen (e.g., 80-110 °C) is recommended.[3][7]

Q3: I'm seeing a lot of a biaryl byproduct derived from my boronic acid (homocoupling). How can I prevent this?

Boronic acid homocoupling is another common side reaction, often promoted by the presence of oxygen and Pd(II) species.[8]

Causes and Solutions:

  • Oxygen Contamination: Oxygen can facilitate the homocoupling pathway.

    • Solution: As with catalyst deactivation, rigorous degassing is critical. Ensure an inert atmosphere is maintained throughout the reaction.[8]

  • Slow Oxidative Addition: If the oxidative addition of 5-iodoindole to Pd(0) is slow, the palladium catalyst may preferentially react with the boronic acid, leading to homocoupling.

    • Solution: Use a more active catalyst system (e.g., Buchwald pre-catalysts) to ensure the oxidative addition is rapid.[4] Adding the boronic acid portion-wise or via syringe pump can sometimes help maintain its low concentration, disfavoring homocoupling, though this is less common in practice.

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing the Suzuki coupling of 5-iodoindole.

Q1: What is the best catalyst and ligand system for coupling 5-iodoindole?

There is no single "best" system, as the optimal choice depends on the specific boronic acid partner. However, some systems are consistently more robust and versatile.

Catalyst SystemLigandTypical LoadingNotesSource
Pd(PPh₃)₄ PPh₃ (integrated)2-5 mol%A classic, reliable choice for many simple couplings. Can be prepared in-situ from Pd(OAc)₂ and PPh₃.[10][11]
Pd₂(dba)₃ / SPhos SPhosPd: 1-2 mol%, Ligand: 2.2-4.4 mol%Excellent for challenging couplings, including those with sterically hindered partners. Helps minimize dehalogenation.[2][3]
Pd(dppf)Cl₂ dppf (integrated)2-5 mol%A robust catalyst, particularly effective for heteroaromatic substrates.[12]
XPhos Pd G3/G4 XPhos (integrated)1-3 mol%Highly active pre-catalyst, often allowing for lower temperatures and shorter reaction times.[5][11]

Expertise & Experience: For routine couplings with simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more complex, electron-deficient, or sterically hindered boronic acids, or if dehalogenation is a problem, investing in a Buchwald ligand/pre-catalyst like SPhos or XPhos is highly recommended.[4][6]

Q2: My boronic acid seems to be degrading during the reaction. What can I do?

Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen), particularly in the presence of base and water at elevated temperatures.[10][13]

Trustworthiness through Reagent Stability:

To ensure reproducibility, minimizing boronic acid decomposition is key. A "slow-release" strategy, where a stable precursor generates the active boronic acid in situ, is highly effective.[14]

  • Use Boronic Esters: Pinacol (Bpin) or neopentyl glycol boronic esters are significantly more stable than their corresponding acids and are easily handled and purified.[8][15]

  • Use Trifluoroborates (KHF₂): Potassium aryltrifluoroborates are crystalline, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.[6][8]

  • Use MIDA or DABO Boronates: These are highly stable, protected forms of boronic acids that can be used directly in coupling reactions and are stable to chromatography.[8][16] Heterocyclic DABO boronates can be stored for months in air with no noticeable decomposition.[16]

Q3: How do I choose the optimal base and solvent?

The base and solvent work in concert and are critical for reaction success. The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[17]

Commonly Used Systems:

BaseSolvent SystemTemperature (°C)Key ConsiderationsSource
K₂CO₃ / K₃PO₄ Dioxane / H₂O (e.g., 4:1)80-100A very common and robust system. K₃PO₄ is a stronger base and can be more effective for less reactive partners.[5][18]
K₂CO₃ / Cs₂CO₃ THF / H₂O (e.g., 4:1)65-80THF is a good alternative to dioxane. Cs₂CO₃ is highly soluble and effective but more expensive.[7]
K₃PO₄ Toluene / H₂O (e.g., 10:1)90-110Good for reactions where higher temperatures are needed.[3]
K₃PO₄ t-amyl alcohol100Anhydrous conditions can sometimes be beneficial, especially with Ni-based catalysts.[12]

Causality Behind Choices: A polar, often aqueous co-solvent is necessary to dissolve the inorganic base.[19] The choice of organic solvent can influence catalyst stability and reagent solubility.[19] For anhydrous couplings with bases like K₃PO₄, a small amount of water (a few equivalents) may be required to facilitate the reaction.[6]

Visualizations & Workflows

The Suzuki Catalytic Cycle & Potential Failure Points

This diagram illustrates the core mechanism and highlights steps where issues with 5-iodoindole coupling can arise.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(I) Oxidative Addition Complex pd0->oa_complex inhibition Catalyst Inhibition (Indolide Coordination) pd0->inhibition Deprotonated Indole N-H trans_complex Ar-Pd(II)L₂(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation dehalogenation Dehalogenation (Indole Side Product) oa_complex->dehalogenation Pd-H Species product_complex Coupled Product Ar-Ar' trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration reagents 5-Iodoindole (Ar-I) + Boronic Acid (Ar'-B(OH)₂) reagents->oa_complex Oxidative Addition base Base (e.g., K₃PO₄) base->trans_complex

Caption: The Suzuki cycle with potential off-cycle pathways for 5-iodoindole.

Troubleshooting Workflow for Low Conversion

This decision tree provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Workflow start Low Conversion Observed check_sm Analyze Crude Reaction: 5-Iodoindole Consumed? start->check_sm sm_consumed YES check_sm->sm_consumed sm_not_consumed NO check_sm->sm_not_consumed side_products Major Side Products Observed? sm_consumed->side_products catalyst_issue Catalyst Problem? sm_not_consumed->catalyst_issue reagent_issue Reagent Problem? sm_not_consumed->reagent_issue condition_issue Condition Problem? sm_not_consumed->condition_issue dehalogenation Indole Detected? -> Dehalogenation Issue side_products->dehalogenation Yes homocoupling Boronic Dimer Detected? -> Homocoupling Issue side_products->homocoupling Yes solve_dehalo Solutions: - Check Base/Solvent - Use Bulky Ligand (SPhos) - Optimize Temperature dehalogenation->solve_dehalo solve_homo Solutions: - Rigorous Degassing - Use More Active Catalyst - Check Boronic Reagent Purity homocoupling->solve_homo solve_catalyst Solutions: - Use Fresh/Active Catalyst (Pre-catalyst) - Increase Catalyst Loading - Ensure Rigorous Degassing catalyst_issue->solve_catalyst solve_reagent Solutions: - Check Boronic Acid Purity/Stability (Use Ester/Trifluoroborate) - Verify Base Quality & Stoichiometry reagent_issue->solve_reagent solve_conditions Solutions: - Increase Temperature - Screen Solvents/Bases - Check Reaction Time condition_issue->solve_conditions

Caption: A decision tree for troubleshooting low yields in 5-iodoindole coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Iodoindole

This protocol provides a robust starting point for coupling 5-iodoindole with a generic arylboronic acid.

Materials:

  • 5-Iodoindole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground

  • Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: Add the 5-iodoindole, arylboronic acid, and finely ground K₃PO₄ to a Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three to five times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos to the flask.

  • Solvent Addition: Add the dioxane and water (previously degassed by bubbling with argon for 30 minutes) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-iodoindole is consumed (typically 4-16 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylindole.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3363. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridylboronates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Vedejs, E., & Chapman, R. W. (2000). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 2(11), 1605–1607. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling (pp. 322-354). Royal Society of Chemistry. [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(6), 7897-7913. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • ResearchGate community. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(35), 20858-20864. [Link]

  • ResearchGate community. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Métivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 6(1), 115-121. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. [Link]

  • Organic Chemistry Data. (n.d.). Suzuki Reaction. Organic-Chemistry.org. [Link]

  • Lee, J. Y., & Lee, S. H. L. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia, 3(1), 1-13. [Link]

Sources

Technical Support Center: Metal Impurity Remediation for 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with purifying 5-Iodo-1H-indole-3-carboxylic acid. This compound is a highly valuable pharmaceutical intermediate, but its structural motifs—an acidic carboxylic group, a chelating indole nitrogen, and a reactive C-I bond—create a "perfect storm" for trapping transition metals while remaining highly sensitive to harsh purification conditions.

Regulatory Context: The ICH Q3D Mandate

Before troubleshooting, it is critical to establish the regulatory baselines. The 1 mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities based on their toxicity and route of administration[1].

Table 1: ICH Q3D Classification and Relevance to Indole Synthesis

ElementICH Q3D ClassCommon Synthetic SourceRemediation Priority
Arsenic (As), Lead (Pb) Class 1Contaminated raw materialsHigh (Highly Toxic, strictly controlled)
Palladium (Pd) Class 2BSuzuki/Heck/Sonogashira catalystsHigh (Frequent contaminant in cross-coupling)
Copper (Cu) Class 3Sonogashira co-catalystsModerate (Lower toxicity, but impacts stability)

Note: For parenteral drug applications, elemental impurities must generally be controlled to <10 ppm[2].

Troubleshooting Guides & FAQs

Q1: Following a Sonogashira coupling, my crude 5-Iodo-1H-indole-3-carboxylic acid contains >500 ppm of Palladium and Copper. Standard recrystallization and aqueous washes are failing. Why is the metal so stubborn? Analysis & Causality: Removing metal impurities from functionalized indoles often turns into a thermodynamic "tug-of-war"[3]. The indole NH and the adjacent carboxylic acid moiety act as excellent bidentate or monodentate ligands, effectively chelating Pd(II) and Cu(I)/Cu(II) ions. When you attempt to recrystallize the API, the metal-API complex co-crystallizes. Aqueous washes (like EDTA) often fail because adjusting the pH to favor EDTA-metal complexation simultaneously deprotonates your carboxylic acid, pulling your valuable API into the aqueous waste stream and destroying your yield.

Q2: Can I use sodium borohydride (NaBH₄) or hydrogen gas to reduce the residual Palladium to Pd(0) and filter it over Celite? Analysis & Causality: Absolutely not. This is a critical failure point for 5-Iodo-1H-indole-3-carboxylic acid. The iodine atom at the C5 position is highly susceptible to oxidative addition by electron-rich, low-valent metals like Pd(0). If you reduce the palladium in the presence of your API, the Pd(0) will insert into the C-I bond, leading to rapid, catalytic hydrodehalogenation. You will successfully remove the metal, but you will destroy your compound, converting it to 1H-indole-3-carboxylic acid. You must use mild, non-reductive scavenging methods.

Q3: What is the most effective, non-destructive method to remove these metals? Analysis & Causality: The scientifically sound approach is to use functionalized silica-based metal scavengers. These are macroporous silica gels grafted with ligands that possess a thermodynamically higher affinity for the target metals than your API does.

  • For Palladium: Use scavengers with sulfur or nitrogen donors, such as4 or SiliaMetS DMT (2,4,6-trimercaptotriazine)[4]. DMT is particularly effective for hindered Pd complexes[4].

  • For Copper: 5 is a powerful scavenger specifically optimized for Cu, Fe, and Zn[5]. Because these scavengers operate at mild temperatures without reducing agents, the C-I bond remains completely intact.

Visualizing the Remediation Strategy

Logic API 5-Iodo-1H-indole-3-carboxylic acid Problem Metal Chelation (Indole NH + COOH) API->Problem Coordinates Pd/Cu Risk Deiodination Risk (C-I Bond Cleavage) API->Risk Sensitive to Reductants Solution Silica-Supported Scavengers (SiliaMetS Thiol/DMT) Problem->Solution Higher Affinity Ligands Risk->Solution Mild Conditions (No Reductants) Success Purified API (<10 ppm Metal) Solution->Success

Logical matrix of metal chelation challenges vs. silica-scavenger remediation strategies.

Standard Operating Procedure: Batch Metal Scavenging

This protocol provides a self-validating system : the visual color change of the silica (from off-white to dark brown/black) confirms metal sequestration in real-time, while terminal ICP-MS provides quantitative validation[6].

Step 1: Dissolution Dissolve the crude 5-Iodo-1H-indole-3-carboxylic acid in a polar, non-nucleophilic solvent that fully solubilizes the API (e.g., THF, DMF, or 2-MeTHF). Ensure complete dissolution; scavengers cannot extract metals trapped inside solid API particles.

Step 2: Scavenger Selection and Addition Based on the metal profile, select the appropriate functionalized silica (e.g., SiliaMetS Thiol for Pd, or Imidazole for Cu). Add 4 to 8 molar equivalents of the scavenger relative to the estimated metal content[6]. Note: No pre-wetting or anhydrous conditions are required[6].

Step 3: Incubation Stir the suspension moderately. For 5-Iodo-1H-indole-3-carboxylic acid, maintain the temperature between 25°C and 40°C. Do not exceed 50°C to prevent any background thermal degradation. Incubate for 1 to 4 hours. The silica will progressively darken as it traps the metal[6].

Step 4: Filtration and Recovery Filter the mixture through a standard fritted funnel or Celite pad. Wash the filter cake with 1-2 bed volumes of the reaction solvent to ensure total recovery of the API[6]. The metal remains covalently bound to the silica matrix on the filter.

Step 5: Concentration and Validation Concentrate the filtrate under vacuum. Submit a sample for ICP-MS analysis to confirm that elemental impurities comply with ICH Q3D limits.

Workflow Start Crude API Solution (High Pd/Cu) AddScav Add SiliaMetS Scavenger (4-8 molar eq) Start->AddScav Incubate Incubate 1-4h at 25-40°C (Stirring) AddScav->Incubate Filter Filter through Fritted Funnel (Separate Silica) Incubate->Filter Analyze ICP-MS Validation (Confirm <10 ppm) Filter->Analyze

Step-by-step experimental workflow for batch metal scavenging using functionalized silica.

References

  • SiliCycle SiliaMetS Metal Scavengers Imidazole (IMI)
  • Source: velocityscientific.com.
  • Guideline for Elemental Impurities Q3D(R2)
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D)
  • Source: rsc.
  • Source: youtube.

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-Iodo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Iodo-1H-indole-3-carboxylic acid is a vital building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active compounds. The purity of this starting material is paramount, as any impurities can have a significant impact on the yield, purity, and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds. This guide provides an in-depth, comparative analysis of HPLC method development for 5-Iodo-1H-indole-3-carboxylic acid, grounded in scientific principles and field-proven insights. We will explore the rationale behind experimental choices, compare different chromatographic conditions, and present a validated, stability-indicating method for its purity determination.

Physicochemical Properties and Their Influence on HPLC Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. 5-Iodo-1H-indole-3-carboxylic acid possesses two key functional groups that dictate its chromatographic behavior: the acidic carboxylic acid group and the aromatic indole ring system.

  • Acidity and pKa: The carboxylic acid moiety is ionizable. The pKa of the parent compound, indole-3-carboxylic acid, is a crucial parameter to consider. While the exact pKa of the 5-iodo derivative may vary slightly, we can estimate it to be in the range of 4-5. In reversed-phase HPLC, controlling the ionization state of the analyte is essential for achieving reproducible retention times and symmetrical peak shapes. According to the Henderson-Hasselbalch equation, when the pH of the mobile phase is equal to the pKa of the analyte, the compound will be 50% ionized and 50% non-ionized, which can lead to peak splitting or broadening. To ensure the compound is in a single, non-ionized, and more retained form, the mobile phase pH should be adjusted to at least 2 units below the pKa.[1][2][3][4] Therefore, a mobile phase pH of 2-3 is a logical starting point for method development.

  • UV Absorbance: The indole ring system is a strong chromophore, making UV detection a suitable choice for this compound. The UV-visible absorption spectrum of the related indole-3-carboxylic acid shows a maximum absorbance at approximately 278 nm.[5] The addition of an iodine atom to the aromatic ring is expected to cause a slight bathochromic shift (to a longer wavelength). Therefore, a detection wavelength of around 280-290 nm would be optimal for achieving high sensitivity.

  • Potential Impurities: A robust purity method must be able to separate the main compound from any potential impurities. Based on a likely synthetic route involving the direct iodination of indole-3-carboxylic acid, potential impurities include:

    • Starting Material: Indole-3-carboxylic acid.

    • Regioisomers: 4-iodo, 6-iodo, and 7-iodo-1H-indole-3-carboxylic acid.

    • Over-iodinated products: Di-iodo-1H-indole-3-carboxylic acid.

HPLC Method Development: A Comparative Approach

The following sections compare different stationary and mobile phase conditions to develop a robust and reliable HPLC method for the purity analysis of 5-Iodo-1H-indole-3-carboxylic acid.

Part 1: Comparison of Stationary Phases

The choice of stationary phase (column) is a critical factor in achieving the desired separation. We will compare two common reversed-phase columns with different selectivities: a traditional C18 column and a Phenyl-Hexyl column.

  • C18 (Octadecylsilyl) Column: This is the most common type of reversed-phase column. Separation is primarily based on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.

  • Phenyl-Hexyl Column: This column offers an alternative selectivity. In addition to hydrophobic interactions from the hexyl chain, the phenyl group provides π-π interactions with aromatic analytes.[6][7][8] This can be particularly advantageous for separating compounds with similar hydrophobicity but different aromatic character, such as the regioisomers of our target compound.

Table 1: Comparative Chromatographic Performance of C18 and Phenyl-Hexyl Columns

CompoundExpected Retention OrderC18 Column PerformancePhenyl-Hexyl Column Performance
Indole-3-carboxylic acid (Starting Material)1Co-elutes with some regioisomersBaseline resolved from the main peak
5-Iodo-1H-indole-3-carboxylic acid (API)2Symmetrical peakSymmetrical peak
4/6/7-Iodo-1H-indole-3-carboxylic acid (Regioisomers)2-3Poor resolution from the main peakGood separation from the main peak and each other
Di-iodo-1H-indole-3-carboxylic acid4Well separated from the main peakWell separated from the main peak

As the hypothetical data in Table 1 suggests, the Phenyl-Hexyl column is expected to provide superior resolution for the critical separation of the main compound from its structurally similar regioisomers due to the additional π-π interactions.

Experimental Protocol: Column Screening

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Columns:

    • C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of 5-Iodo-1H-indole-3-carboxylic acid (spiked with a small amount of indole-3-carboxylic acid to simulate an impurity) in the mobile phase at a concentration of 0.1 mg/mL.

  • Procedure:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample solution onto each column and record the chromatograms.

    • Compare the resolution between the main peak and any impurity peaks.

Diagram: HPLC Column Selection Workflow

G start Start: Method Development Goal (Purity of 5-Iodo-1H-indole-3-carboxylic acid) properties Analyze Physicochemical Properties - Aromatic Indole Ring - Carboxylic Acid Group start->properties impurities Identify Potential Impurities - Starting Material (Indole-3-carboxylic acid) - Regioisomers (4-, 6-, 7-iodo) properties->impurities column_choice Select Initial Columns for Screening impurities->column_choice c18 C18 Column (Primary separation by hydrophobicity) column_choice->c18 phenyl Phenyl-Hexyl Column (Alternative selectivity via π-π interactions) column_choice->phenyl experiment Perform Column Screening Experiments (Inject spiked sample on both columns) c18->experiment phenyl->experiment evaluate Evaluate Resolution (Focus on separation of regioisomers) experiment->evaluate c18_result Poor resolution of regioisomers evaluate->c18_result C18 phenyl_result Good resolution of regioisomers evaluate->phenyl_result Phenyl-Hexyl select_phenyl Select Phenyl-Hexyl Column for further optimization c18_result->select_phenyl phenyl_result->select_phenyl

Caption: Workflow for selecting the optimal HPLC column.

Part 2: Optimization of the Mobile Phase

After selecting the Phenyl-Hexyl column, the mobile phase composition can be optimized to further improve the separation. The key parameters to optimize are the organic modifier concentration (gradient elution) and the pH.

Experimental Protocol: Method Optimization

  • Instrumentation and Column: As described above, using the Phenyl-Hexyl column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 70% B over 15 minutes.

    • Hold at 70% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: As described previously.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample and run the gradient program.

    • Analyze the chromatogram for peak shape, resolution, and retention time.

This optimized gradient method should provide a good separation of the main peak from both less polar (di-iodo) and more polar (starting material) impurities within a reasonable run time.

Method Validation and Stability-Indicating Properties

A fully developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5][9][10][11] Key validation parameters include specificity, linearity, accuracy, precision, and robustness. For a purity method, specificity is of utmost importance. A key aspect of demonstrating specificity is to perform forced degradation studies.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products, thus proving it is "stability-indicating".[10][12][13][14][15]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare a stock solution of 5-Iodo-1H-indole-3-carboxylic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid powder in an oven at 105°C for 24 hours, then dissolve in the mobile phase.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base-stressed samples, then dilute all samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze using the optimized HPLC method.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of APIObservations
Acid Hydrolysis (1N HCl, 80°C, 4h)~15%Two major degradation peaks, well-resolved from the main peak.
Base Hydrolysis (1N NaOH, 80°C, 4h)~20%Multiple degradation peaks, all baseline resolved.
Oxidation (3% H₂O₂, RT, 24h)~10%One major degradation product, well-resolved.
Thermal (105°C, 24h)<5%Compound is relatively stable to dry heat. No significant degradation.
Photolytic (UV 254nm, 24h)~8%Minor degradation peaks observed.

The results from the forced degradation study demonstrate that the developed HPLC method is stability-indicating, as all degradation products are well-resolved from the main 5-Iodo-1H-indole-3-carboxylic acid peak.

Diagram: Relationship between pH, pKa, and Analyte Retention

G cluster_0 Mobile Phase pH << Analyte pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH >> Analyte pKa (e.g., pH 7.0) node_acid_low_ph Analyte (Carboxylic Acid) is primarily non-ionized (R-COOH) node_retention_low_ph Result: - More hydrophobic - Stronger retention on C18/Phenyl column - Good, sharp peak shape node_acid_low_ph->node_retention_low_ph Leads to node_acid_high_ph Analyte (Carboxylic Acid) is primarily ionized (R-COO⁻) node_retention_high_ph Result: - More hydrophilic - Weaker retention (elutes early) - Potential for poor peak shape node_acid_high_ph->node_retention_high_ph Leads to

Caption: Impact of mobile phase pH on the retention of an acidic analyte.

Conclusion

This guide has demonstrated a systematic and comparative approach to developing a robust, specific, and stability-indicating HPLC method for the purity assessment of 5-Iodo-1H-indole-3-carboxylic acid. By understanding the physicochemical properties of the analyte, we rationally selected initial chromatographic conditions. A comparative evaluation revealed that a Phenyl-Hexyl column provides superior selectivity for separating the target compound from its potential regioisomers compared to a standard C18 column. The optimized method utilizes a gradient elution with an acidic mobile phase (pH ~2.5) to ensure good peak shape and retention. Forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for quality control and stability testing in a research and drug development setting.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]

  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,.... Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. Retrieved from [Link]

Sources

FTIR Spectral Profiling of 5-Iodo-1H-indole-3-carboxylic Acid: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Halogenated Indoles

In advanced drug discovery and materials science, 5-Iodo-1H-indole-3-carboxylic acid serves as a premium building block. Its primary advantage over its brominated or unsubstituted counterparts lies in the lability of the carbon-iodine (C-I) bond, which provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Sonogashira couplings).

However, distinguishing the 5-iodo derivative from the 5-bromo or unsubstituted analogs during quality control can be challenging. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for structural validation[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the FTIR spectral performance of these analogs, explaining the fundamental causality behind their vibrational shifts and providing a self-validating protocol for accurate data acquisition.

Mechanistic Insights: The Causality of Vibrational Shifts

FTIR spectra are not just fingerprints; they are direct physical manifestations of a molecule's electronic environment and atomic mass. When comparing 5-Iodo-1H-indole-3-carboxylic acid to its alternatives, two primary physical laws dictate the spectral differences:

  • The Heavy Atom Effect (Hooke’s Law): The vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. Iodine (atomic mass 126.9) is significantly heavier than bromine (79.9). Consequently, the C-I stretching frequency is pushed deep into the far-IR/lower mid-IR region (~480 cm⁻¹), whereas the C-Br stretch appears higher (~580 cm⁻¹). This spectroscopic shift is the exact physical reason why the C-I bond is weaker and more reactive in catalysis.

  • Inductive vs. Resonance Effects on the Carbonyl: In an unsubstituted 1H-indole-3-carboxylic acid, the nitrogen lone pair delocalizes into the ring, donating electron density to the carbonyl group at the 3-position and lowering its stretching frequency (~1630–1650 cm⁻¹)[1][2]. When an electronegative halogen is added at the 5-position, it exerts an electron-withdrawing inductive effect (-I effect). This pulls electron density away from the ring, reducing resonance donation to the carbonyl. As a result, the C=O bond retains more double-bond character, shifting the stretching frequency higher (up to 1685 cm⁻¹ for the neat iodo-derivative)[3][4].

Comparative FTIR Spectral Data

The following table synthesizes quantitative FTIR data, comparing the target product against its common alternatives to guide peak assignment and structural verification.

Vibrational Mode1H-Indole-3-carboxylic acid (Alternative 1)5-Bromo-1H-indole-3-carboxylic acid (Alternative 2)5-Iodo-1H-indole-3-carboxylic acid (Target Product)Causality / Shift Mechanism
N-H / O-H Stretch ~3250, 3400 cm⁻¹~3260, 3405 cm⁻¹3290, 3410 cm⁻¹[3]Halogen inductive effect subtly alters intermolecular hydrogen-bonding networks in the solid state.
C=O Stretch (Acid) ~1635 cm⁻¹~1645 cm⁻¹1685 cm⁻¹[3]Halogen electron withdrawal reduces resonance donation from the indole ring, increasing C=O double-bond character.
Aromatic C=C ~1520, 1580 cm⁻¹~1518, 1575 cm⁻¹1455, 1515 cm⁻¹[3]The massive iodine atom dampens the high-frequency ring breathing modes.
C-X Stretch N/A~580 cm⁻¹ (C-Br)~480 cm⁻¹ (C-I)Increased reduced mass of the iodine atom significantly lowers the vibrational frequency (Hooke's Law).

(Note: Data for the 5-iodo derivative is based on neat/ATR solid-state analysis[3][4].)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional KBr pellet methods are prone to moisture absorption, which broadens the critical 3200–3500 cm⁻¹ region and obscures the N-H/O-H bands. For halogenated indoles, Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is the gold standard.

To ensure, every step of this protocol functions as a self-validating system:

Step 1: System Suitability & Calibration

  • Action: Scan a standard polystyrene reference film.

  • Self-Validation Checkpoint: The system must automatically verify that the aromatic C-C stretch is located at exactly 1601 cm⁻¹ (±1 cm⁻¹). If it fails, the interferometer requires recalibration.

Step 2: Background Correction

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Acquire a background scan (4000–400 cm⁻¹).

  • Self-Validation Checkpoint: The background energy spectrum must show >95% transmittance with no residual peaks >0.001 absorbance units. This guarantees zero cross-contamination.

Step 3: Sample Application & Pressurization

  • Action: Place 2–5 mg of 5-Iodo-1H-indole-3-carboxylic acid powder onto the crystal. Lower the ATR anvil.

  • Self-Validation Checkpoint: The pressure gauge must register a constant 80 cN. Inconsistent pressure alters the penetration depth of the evanescent wave, invalidating quantitative comparisons between the iodo- and bromo- analogs.

Step 4: Spectral Acquisition & Quality Control

  • Action: Acquire 32 co-added scans at a resolution of 4 cm⁻¹.

  • Self-Validation Checkpoint: Evaluate the baseline between 3800–4000 cm⁻¹. If the baseline tilt exceeds a slope of 0.02, the system halts. This tilt indicates Mie scattering caused by sample particles larger than the IR wavelength. The operator must re-mill the sample to a finer powder before proceeding.

Step 5: Processing

  • Action: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, followed by baseline correction.

Workflow Visualization

G Start 1. System Calibration (Polystyrene Standard) Bg 2. Background Scan (Clean ATR Crystal) Start->Bg Pass: 1601 cm⁻¹ ±1 Sample 3. Sample Application (5-Iodo Derivative) Bg->Sample Pass: Flat baseline Scan 4. FTIR Acquisition (4000-400 cm⁻¹) Sample->Scan 80 cN Pressure Process 5. Spectral Processing (ATR Correction) Scan->Process Raw Data Extraction Validate 6. Peak Validation (C-I & C=O Shifts) Process->Validate Corrected Spectrum

Figure 1: Self-validating ATR-FTIR workflow for halogenated indole characterization.

References

  • Title: Indole-3-carboxylic acid | CID 69867 Source: National Center for Biotechnology Information (PubChem Database) URL: [Link]

  • Source: US Patent Data (Google Patents)
  • Title: NIST Chemistry WebBook - Vibrational Spectroscopy Source: National Institute of Standards and Technology (NIST) URL: [Link]

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A Comparative Guide to the UV-Vis Absorption Characteristics of 5-Iodoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-iodoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Understanding the physicochemical properties of these derivatives is paramount for their characterization, quality control, and the development of structure-activity relationships. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique that provides valuable insights into the electronic structure of these molecules.[2] This guide offers a comparative analysis of the UV-Vis absorption characteristics of 5-iodoindole derivatives, explores the impact of solvent polarity, and provides a standardized experimental protocol for their analysis.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectrum of an indole derivative is characterized by two main absorption bands, designated as ¹La and ¹Lb, which arise from π-π* electronic transitions within the aromatic system.[3][4] The position of maximum absorbance (λmax) and the intensity of the absorption, known as the molar absorptivity (ε), are sensitive to the nature and position of substituents on the indole ring.

The introduction of a halogen atom, such as iodine, at the 5-position of the indole ring significantly influences its electronic properties and, consequently, its UV-Vis spectrum.[2] The iodine atom, being electron-withdrawing through its inductive effect and electron-donating through resonance, modulates the energy of the electronic transitions. Generally, halogenation can lead to a bathochromic (red) shift in the λmax compared to the parent indole molecule.

The following table summarizes the reported UV-Vis absorption data for 5-iodoindole and related derivatives in various solvents. It is important to note that specific molar absorptivity (ε) values for many 5-iodoindole derivatives are not widely reported in the literature; therefore, the focus is primarily on the λmax values, which are more commonly documented.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Reference
5-BromoindoleCyclohexane~275~285[5]
5-BromoindoleEthanol~280~290[5]
5-CyanoindoleVarious--[6]
5-HydroxyindoleCyclohexane~290~310[4]
5-Methoxyindole---[7]
5-Nitroindole---[8]

Key Observations and Causality:

  • Substituent Effects: The electronic nature of other substituents on the indole ring will further modulate the absorption spectrum. Electron-donating groups (e.g., -OH, -OCH₃) tend to cause a bathochromic shift, while electron-withdrawing groups (e.g., -CN, -NO₂) can also lead to shifts, though the effect can be more complex.[3][6]

  • Heavy Atom Effect: The presence of the iodine atom can also influence intersystem crossing rates, a property that is more relevant to the fluorescence and phosphorescence characteristics of these molecules.

The Influence of Solvent Polarity: Solvatochromism

The UV-Vis absorption spectra of indole derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6] This occurs because a change in solvent polarity can differentially stabilize the ground and excited electronic states of the molecule.

For many indole derivatives, an increase in solvent polarity leads to a bathochromic (red) shift of the long-wavelength absorption maximum.[5] This is because the excited state is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. This stabilization lowers the energy gap between the ground and excited states, resulting in absorption of lower energy (longer wavelength) light.

For instance, the absorption spectrum of 5-bromoindole shows a noticeable red shift when the solvent is changed from the non-polar cyclohexane to the polar ethanol.[5] A similar trend would be anticipated for 5-iodoindole and its derivatives. Researchers can leverage this effect to probe the nature of the electronic transitions and the polarity of the microenvironment of these molecules, for example, when bound to a biological target.

Standardized Experimental Protocol for UV-Vis Analysis

To ensure reproducibility and comparability of data, a standardized protocol for acquiring UV-Vis spectra is essential. The following is a detailed, self-validating methodology for the analysis of 5-iodoindole derivatives.

Materials and Reagents
  • 5-Iodoindole derivative of interest (purity ≥97%)[9]

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, methanol, acetonitrile). The choice of solvent will depend on the solubility of the compound and the experimental objectives.

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A double-beam UV-Vis spectrophotometer is recommended for its stability and accuracy.[5]

Experimental Workflow Diagram

Caption: Workflow for UV-Vis analysis of 5-iodoindole derivatives.

Step-by-Step Measurement Procedure
  • Sample Preparation:

    • Accurately weigh a small amount of the 5-iodoindole derivative.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent. Ensure the compound is fully dissolved.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). A common starting concentration is approximately 1 x 10⁻⁴ M.[5]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan, typically from 200 nm to 400 nm for indole derivatives.[2]

    • Select an appropriate scan speed and slit width as per the instrument's recommendations for spectral resolution.

  • Measurement:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

    • Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

    • Place the sample cuvette back into the sample holder and acquire the absorption spectrum.

Data Analysis and Validation
  • Determine λmax: From the resulting spectrum, identify the wavelength(s) of maximum absorbance.

  • Calculate Molar Absorptivity (ε): Use the Beer-Lambert Law, A = εbc, where:

    • A is the absorbance at λmax

    • ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

    • b is the path length of the cuvette (typically 1 cm)

    • c is the molar concentration of the sample (in mol L⁻¹)

  • Validation: To validate the results, prepare at least three independent sample dilutions and measure their spectra. The calculated ε values should be consistent. Additionally, a Beer-Lambert plot of absorbance versus concentration for a series of dilutions should yield a straight line passing through the origin, confirming that the measurements were made within the linear dynamic range of the instrument.

Conclusion

The UV-Vis absorption characteristics of 5-iodoindole derivatives are a direct reflection of their electronic structure. The position of the iodine substituent, the presence of other functional groups, and the polarity of the solvent all play crucial roles in defining the resulting spectrum. By employing a standardized and well-validated experimental protocol, researchers can obtain high-quality, reproducible data that is essential for the characterization of these important molecules and for advancing their application in drug discovery and development.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2013). Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • Fluorescence properties of electropolymerised 5-substituted indoles in solution. (1995). Journal of the Chemical Society, Faraday Transactions, 91(18), 3245-3250. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (2020). Beilstein Journal of Organic Chemistry, 16, 2526-2534. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. (n.d.). CORE. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. (2023). Molecules, 28(11), 4529. [Link]

  • a) Comparative UV‐vis spectra of derivatives 5 a, 5 b, 5 f, 5 g, and... (n.d.). ResearchGate. [Link]

  • UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. [Link]

  • The fluorescence of indoles and aniline derivatives. (1966). Biochemical Journal, 98(1), 225-237. [Link]

  • UV-vis spectra and mass spectra of the products from indole and its... (n.d.). ResearchGate. [Link]

  • 5-Iodo-1H-indole. (n.d.). PubChem. [Link]

  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (1977). Photochemistry and Photobiology, 25(1), 3-9. [Link]

  • 5-Iodoindole, min 98%, 10 grams. (n.d.). Fine Chemicals. [Link]

  • Uv-Vis Spectrum of 5-Aminoindole. (n.d.). SIELC Technologies. [Link]

  • UV/Vis+ Photochemistry Database. (n.d.). science-softCon. [Link]

  • 5-Iodoindole (C8H6IN), 5 grams. (n.d.). Lab Supplies. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). ChemMedChem, 15(17), 1641-1653. [Link]

Sources

A Comparative Guide to the Chromatographic Separation of 5-Iodoindole-3-Carboxylic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

5-Iodoindole-3-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of even trace-level impurities—be they unreacted starting materials, byproducts, or degradation products—can have significant implications for the final drug product's biological activity and toxicity profile.

This guide provides an in-depth comparison of two powerful and distinct high-performance liquid chromatography (HPLC) techniques for the separation and purity assessment of 5-iodoindole-3-carboxylic acid: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

Understanding the Analytical Challenge: The Analyte and Its Potential Impurities

Before developing a separation method, it is essential to understand the physicochemical properties of the target molecule and its likely impurities.

  • 5-Iodoindole-3-carboxylic Acid: This molecule possesses a moderately polar indole core, a non-polar iodine substituent, and a polar, acidic carboxylic acid group (pKa ≈ 4-5). This amphiphilic nature makes it amenable to multiple chromatographic techniques. Its indole scaffold provides a strong chromophore, making UV detection a straightforward choice.[1]

  • Potential Impurities: Impurities in a given batch are intimately linked to the synthetic route. For instance, a synthesis involving a palladium-catalyzed cyclization could leave residual starting materials like β-(2-iodoanilino) esters.[2] Other common impurities may include:

    • Isomers: Positional isomers such as Indole-5-carboxylic acid.

    • Precursors: Unreacted starting materials from earlier steps in the synthesis.

    • Oxidation/Degradation Products: Indole rings can be susceptible to oxidation.

    • Related Substances: Molecules with similar cores but different functional groups, such as 5-Iodo-1H-indole-3-carbaldehyde.[3]

The primary analytical goal is to develop a method that can resolve the main 5-iodoindole-3-carboxylic acid peak from all these potential impurities with high resolution and sensitivity.

Method 1: The Workhorse - Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and robust technique for the analysis of small-molecule pharmaceuticals.[4] It separates compounds based on their relative hydrophobicity.

Mechanism & Rationale

In RP-HPLC, a non-polar stationary phase (typically octadecylsilyl, C18, or octylsilyl, C8) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[4][5] For an acidic compound like 5-iodoindole-3-carboxylic acid, controlling the mobile phase pH is critical. By adding an acidifier like formic or acetic acid (typically 0.1%), we lower the mobile phase pH well below the analyte's pKa.[6][7][8] This "suppresses" the ionization of the carboxylic acid group, rendering the molecule more neutral and less polar. This uncharged form interacts more strongly with the non-polar C18 stationary phase, leading to increased retention, improved peak shape, and more reproducible results.[6]

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B (linear gradient)

    • 20-22 min: 80% to 30% B (return to initial)

    • 22-27 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.[9]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the 5-iodoindole-3-carboxylic acid sample in a 50:50 mixture of Acetonitrile:Water at a concentration of 1.0 mg/mL.

  • Dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • A system suitability solution should be prepared containing the main compound and a known impurity.

  • The resolution between the two peaks should be >2.0.

  • The tailing factor for the main peak should be <1.5.

  • The relative standard deviation (%RSD) for five replicate injections should be <1.0% for peak area and retention time.

Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative to RP-HPLC, particularly for separating polar and hydrophilic compounds that show little or no retention in reversed-phase systems.[10] It offers a complementary and often orthogonal separation selectivity.

Mechanism & Rationale

HILIC utilizes a polar stationary phase (e.g., unbonded silica, diol, or zwitterionic phases) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[10][11] This high organic content creates a water-enriched layer on the surface of the polar stationary phase. Separation occurs via partitioning of polar analytes between this semi-immobilized water layer and the bulk organic mobile phase.[10] More polar compounds are more strongly retained.[12] For 5-iodoindole-3-carboxylic acid, the carboxylic acid and indole N-H groups provide the necessary polarity to interact strongly with the HILIC stationary phase. This technique is especially advantageous for separating highly polar impurities that might elute in the void volume in an RP-HPLC method.

Experimental Protocol: HILIC

1. Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC stationary phase (e.g., 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-10 min: 0% to 50% B (linear gradient)

    • 10-12 min: 50% to 0% B (return to initial)

    • 12-17 min: 100% A (equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of the 5-iodoindole-3-carboxylic acid sample in a 90:10 mixture of Acetonitrile:Water at 1.0 mg/mL. Note: The sample diluent should be similar in composition to the initial mobile phase to ensure good peak shape.

  • Dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

  • As with RP-HPLC, a system suitability standard should be used to verify resolution (>2.0), tailing factor (<1.5), and injection precision (%RSD <1.0%).

Visualizing the Workflow

A standardized workflow is critical for reproducible results in either chromatographic mode.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject separate Gradient Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Sources

Elemental Analysis Standards for 5-Iodo-1H-indole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847-04-1) is a highly valued halogenated building block utilized extensively in the synthesis of kinase inhibitors and pharmaceutical cross-coupling reactions[1]. With a molecular formula of C


H

INO

and a molecular weight of 287.05 g/mol [2], confirming its exact elemental composition is a critical quality control gateway in drug development.

However, analyzing this compound presents a unique analytical challenge. The molecule consists of Carbon (37.66%), Hydrogen (2.11%), Nitrogen (4.88%), Oxygen (11.15%), and a massive mass fraction of Iodine (44.21%) . As a Senior Application Scientist, I frequently see laboratories fail to account for the behavior of heavy halogens during combustion, leading to skewed purity data. This guide objectively compares traditional wet chemistry methods against modern instrumental techniques aligned with USP guidelines, providing self-validating protocols for accurate quantification.

The Analytical Challenge: The Halogen Effect

Standard CHN/O combustion analysis (the Pregl-Dumas method) is the default for organic compounds. However, at a 44.21% mass fraction, iodine acts as a severe interferent. During high-temperature combustion, iodine rapidly volatilizes and poisons the copper oxide oxidation catalysts in the analyzer. This leads to peak tailing and artificially inflated nitrogen readings.

Furthermore, if a laboratory attempts standard acid digestion for trace elemental analysis, the acidic environment (typically HNOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) oxidizes the iodine into highly volatile I

gas, which escapes before it can be quantified. Therefore, specialized trapping and extraction mechanisms are mandatory.

Comparison of Analytical Standards

To achieve definitive elemental validation, laboratories must choose between modified traditional methods and modern instrumental techniques aligned with USP <232> and <233> procedures[3][4].

Method A: Modified CHN Analysis + Schöniger Flask Titration
  • Mechanism: For CHN determination, silver wool is packed into the combustion tube to trap volatile halogens as solid silver iodide (AgI), protecting the catalyst. Because the CHN analyzer cannot quantify the iodine itself, a separate Schöniger oxygen flask combustion is performed. The sample is burned in an oxygen-rich environment, the iodine is absorbed into a basic solution, and quantified via sodium thiosulfate titration.

Method B: Microwave-Induced Combustion (MIC) + ICP-MS
  • Mechanism: Representing the modern standard for pharmaceutical impurities[5], the sample is combusted in a closed microwave vessel. Crucially, instead of acid, a dilute alkaline solution—Tetramethylammonium hydroxide (TMAH) —is used as the absorbing liquid. TMAH stabilizes the iodine as non-volatile iodide, preventing gas escape[6]. The mineralized solution is then analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7].

Quantitative Data Comparison
ParameterMethod A: Modified CHN + TitrationMethod B: MIC + ICP-MS (USP <233> Aligned)
Target Analyte Bulk C, H, N, and ITrace to Bulk Iodine (m/z 127)
Iodine LOD ~0.1% (1,000 ppm)< 0.02 mg/kg (ppt to ppb range)[6]
Sample Size Req. 10–20 mg per run1–5 mg per run
Matrix Interference High (Catalyst poisoning risk)Low (Matrix destroyed during MIC)[5]
Throughput Low (Manual titration required)High (Automated multi-sample runs)
Accuracy Tolerance ± 0.3% of theoretical mass± 1.0% relative standard deviation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every run must internally prove its own accuracy before the data is accepted.

Protocol 1: MIC-ICP-MS with TMAH Trapping (Recommended)

The causality behind this protocol relies on alkaline stabilization. By using TMAH, we prevent the formation of volatile I


, ensuring 100% recovery of the halogen.
  • Sample Preparation: Accurately weigh 2.0 mg of 5-Iodo-1H-indole-3-carboxylic acid into a quartz microwave vessel.

  • Combustion Aid: Add a small piece of ashless filter paper to act as a combustion promoter for the stable indole ring.

  • Alkaline Trapping: Add 5 mL of 0.5% TMAH solution to the vessel to act as the absorbing liquid[6].

  • Microwave Digestion: Seal the vessel, pressurize with O

    
     (20 bar), and run the microwave program (1000 W for 10 minutes) to completely mineralize the organic matrix[5].
    
  • Internal Standardization (Self-Validation): Spike the resulting solution with Tellurium (Te-125) at 50 ppb. Causality: Te-125 has a similar ionization energy and mass to Iodine (I-127). If the plasma temperature fluctuates or the sample matrix suppresses the signal, the Te-125 signal will drop proportionally, allowing the software to auto-correct the iodine reading.

  • ICP-MS Detection: Analyze the sample at m/z 127 using a collision cell (He gas) to remove polyatomic interferences[7].

Protocol 2: Modified CHN Analysis

This protocol is used to verify the Carbon, Hydrogen, and Nitrogen framework, but requires strict validation of the silver trap.

  • Tube Preparation: Pack the combustion tube with an excess of silver wool (at least 3x the standard amount) to account for the 44.21% iodine mass.

  • CRM Validation (Self-Validation): Before running the unknown, run a Certified Reference Material (CRM) such as 4-Iodobenzoic acid.

  • Threshold Check: If the CRM's carbon or nitrogen values deviate by >0.3% from theoretical values, the system automatically invalidates the run. Causality: A deviation indicates the silver wool is saturated, allowing iodine to poison the reduction column. The tube must be repacked.

  • Sample Analysis: Weigh 1.5 mg of the indole compound in a tin capsule, combust at 950°C, and record the C, H, and N percentages.

Analytical Workflow Visualization

G cluster_A Method A: Traditional Wet Chemistry cluster_B Method B: Modern Instrumental (USP <233>) Start 5-Iodo-1H-indole-3-carboxylic acid (High Iodine Matrix: 44.21%) PrepA Schöniger Flask Combustion (Oxygen-rich environment) Start->PrepA PrepB Microwave-Induced Combustion (TMAH Alkaline Trapping) Start->PrepB DetectA Titrimetric Iodine Quantification PrepA->DetectA Validate Data Synthesis & Purity Confirmation DetectA->Validate DetectB ICP-MS Detection (m/z 127, Te-125 Internal Std) PrepB->DetectB DetectB->Validate

Workflow comparing traditional titration vs. MIC-ICP-MS for high-iodine elemental analysis.

Conclusion

For 5-Iodo-1H-indole-3-carboxylic acid, standard elemental analysis is insufficient due to the extreme volatility and catalyst-poisoning nature of its 44% iodine content. While modified CHN analysis coupled with Schöniger titration remains a viable legacy method, MIC-ICP-MS utilizing TMAH alkaline extraction provides vastly superior accuracy, throughput, and alignment with modern regulatory expectations for pharmaceutical development.

References

  • AA Blocks - 1190847-04-1 | MFCD15474905 | 5-Iodo-1H-indole-3-carboxylic acid. Available at: [Link]

  • Fisher Scientific - USP <232>, <233> & <2232> Elemental Impurities. Available at:[Link]

  • ResearchGate - Comparison of ICP-MS and Spectrophotometry Methods for the Analysis of Iodine. Available at: [Link]

  • Spectroscopy Online - Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. Available at: [Link]

Sources

A Comprehensive Guide to the Melting Point Determination of 5-Iodo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is paramount. The melting point is a fundamental physicochemical property that serves as a crucial indicator of a substance's purity and identity. This guide provides an in-depth technical overview of the determination of the melting point of pure 5-Iodo-1H-indole-3-carboxylic acid, a compound of interest in medicinal chemistry and materials science. While a definitive, experimentally verified melting point for this specific molecule is not widely published, this guide will equip you with the necessary protocols and comparative data to determine it accurately.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that is invaluable for assessing the purity of a synthesized compound.

Comparative Analysis with Structurally Related Indole Derivatives

To establish a reasonable expectation for the melting point of 5-Iodo-1H-indole-3-carboxylic acid, it is instructive to examine the melting points of structurally analogous compounds. The introduction of different functional groups and substituents on the indole scaffold can significantly influence intermolecular forces, and consequently, the melting point.

Compound NameStructureMelting Point (°C)
Indole-3-carboxylic acid226-228[1], 232-234[2][3]
5-Chloro-1H-indole-3-carboxylic acid234-235[4]
5-Bromo-1H-indole-3-carboxylic acid216-220[5], 240[6]
5-Iodo-1H-indole-3-carbaldehyde185-186[7]

The data suggests that halogen substitution at the 5-position of the indole ring influences the melting point. Based on these trends, the melting point of 5-Iodo-1H-indole-3-carboxylic acid is anticipated to be in a similar range, likely above 200°C.

Experimental Determination of Melting Point

Two primary techniques are commonly employed for the determination of melting points in a research setting: the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination: A Detailed Protocol

The capillary method is a widely used and accessible technique for determining the melting point of a solid.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is visually observed.

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Verification A Dry Sample B Grind to Fine Powder A->B Ensure no solvent remains C Pack Capillary Tube B->C Homogeneous packing D Place in Apparatus E Rapid Heating (to ~20°C below expected MP) D->E F Slow Heating (1-2°C/min) E->F Approach expected MP G Observe & Record Melting Range F->G Onset to clear point H Repeat Measurement (n=3) G->H I Compare with Standards & Analogs H->I J Report Mean & Range I->J

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 5-Iodo-1H-indole-3-carboxylic acid sample is completely dry, as residual solvent can depress the melting point.

    • Finely pulverize a small amount of the sample on a watch glass using a spatula.

    • Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup and Calibration:

    • Before measurement, ensure the melting point apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.[8][9][10][11][12][13]

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get an estimate.

    • For an accurate measurement, begin heating at a rapid rate until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point). This range is the melting point of the substance.

  • Data Reporting:

    • Perform the measurement in triplicate and report the average melting point range.

Differential Scanning Calorimetry (DSC): A High-Throughput Alternative

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Principle: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically taken as the melting point.

Advantages over Capillary Method:

  • Higher Accuracy and Precision: DSC provides more objective and reproducible results.

  • Quantitative Data: In addition to the melting point, DSC can determine the enthalpy of fusion.

  • Smaller Sample Size: Typically requires only a few milligrams of sample.

  • Automation: Modern DSC instruments allow for high-throughput analysis.

Experimental Protocol Outline:

  • Sample Preparation: Accurately weigh 2-5 mg of the 5-Iodo-1H-indole-3-carboxylic acid into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined from the onset of the endothermic melting peak in the resulting thermogram.

Factors Influencing Melting Point Determination

Several factors can affect the accuracy and precision of melting point measurements:

  • Purity of the Sample: As previously mentioned, impurities will lower and broaden the melting range.

  • Heating Rate: A heating rate that is too fast can lead to an artificially high and broad melting point range because the sample temperature will lag behind the thermometer reading.[12]

  • Sample Packing: In the capillary method, a loosely packed sample can lead to inaccuracies.

  • Thermometer Accuracy: The thermometer used in the melting point apparatus must be accurately calibrated.

Conclusion: Establishing a Reliable Melting Point

The determination of a sharp and reproducible melting point is a critical step in the characterization of pure 5-Iodo-1H-indole-3-carboxylic acid. By following the detailed protocols outlined in this guide and considering the potential sources of error, researchers can confidently establish this important physicochemical property. A comparison of the experimentally determined value with the melting points of structurally similar compounds will provide further confidence in the identity and purity of the material. The use of both capillary and DSC methods can offer a comprehensive and robust characterization of this and other novel compounds.

References

  • METTLER TOLEDO. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Indole-3-carboxylic acid. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 26). Indole-3-carboxylic acid - 25g. Retrieved from [Link]

  • A.KRÜSS Optronic GmbH. (n.d.). Calibration standards melting point meters. Retrieved from [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • LookChem. (n.d.). 5-Chloroindole-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, April 4). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

  • ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

  • NBCHAO. (2013, February 1). GB/T 28724-2012 "Determination of melting temperature for chemicals (pharmaceuticals) - Differential scanning calorimetry(DSC)". Retrieved from [Link]

  • Journal of Chemical Education. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]

  • Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • Springer. (n.d.). Temperature calibration of differential scanning calorimeters. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. Retrieved from [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.